VU0453379
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYOVRNPJSWTO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VU0453379: A Positive Allosteric Modulator of the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453379 is a selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As a PAM, this compound does not activate the GLP-1R directly but enhances the receptor's response to its endogenous ligand, GLP-1, and other orthosteric agonists. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on GLP-1R signaling and its functional consequences in both in vitro and in vivo models. The information presented is intended to support further research and development of GLP-1R PAMs as potential therapeutics for metabolic and neurological disorders.
Core Mechanism of Action: Positive Allosteric Modulation of GLP-1R
This compound functions as a positive allosteric modulator of the GLP-1R. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, GLP-1. This allosteric binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric agonist.
The primary downstream signaling pathway of the GLP-1R involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). As a PAM, this compound potentiates this signaling cascade in the presence of a GLP-1R agonist.
Quantitative In Vitro Pharmacology
The potency and efficacy of this compound have been characterized in various in vitro assays. A key parameter is its half-maximal effective concentration (EC50) for the potentiation of GLP-1R activity.
| Parameter | Value | Assay | Cell Line | Agonist |
| EC50 | 1.3 µM | Calcium Mobilization | 9-3-H cells expressing human GLP-1R | GLP-1 |
Table 1: In Vitro Potency of this compound
Key Experimental Findings and Protocols
In Vitro Calcium Mobilization
This compound enhances GLP-1-induced intracellular calcium mobilization, a downstream event of GLP-1R activation.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: 9-3-H cells stably expressing the human GLP-1R are cultured in standard media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: A dilution series of this compound is added to the wells.
-
Agonist Stimulation: An EC20 concentration of GLP-1 is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Potentiation of Insulin Secretion
In primary mouse pancreatic islets, this compound potentiates exenatide-induced insulin secretion, demonstrating its potential for glycemic control.
Experimental Protocol: Insulin Secretion from Primary Mouse Pancreatic Islets
-
Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a low-glucose buffer.
-
Stimulation: Islets are then incubated in a high-glucose buffer containing a low dose of exenatide in the presence or absence of this compound.
-
Supernatant Collection: The supernatant is collected after the incubation period.
-
Insulin Measurement: Insulin concentration in the supernatant is measured using an ELISA kit.
-
Data Analysis: The potentiation of insulin secretion by this compound is calculated relative to the control conditions.
In Vivo Efficacy in a Parkinson's Disease Model
This compound has demonstrated efficacy in a rat model of Parkinson's disease motor symptoms by reversing haloperidol-induced catalepsy. This effect is attributed to the potentiation of endogenous GLP-1 signaling in the CNS.
Experimental Protocol: Haloperidol-Induced Catalepsy in Rats
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Catalepsy Induction: Haloperidol is administered intraperitoneally (i.p.) to induce catalepsy.
-
Compound Administration: this compound or vehicle is administered i.p. at various doses prior to or after haloperidol administration.
-
Catalepsy Assessment: Catalepsy is measured at specific time points using the bar test. The latency for the rat to remove both forepaws from a raised bar is recorded.
-
Data Analysis: The reversal of catalepsy by this compound is determined by comparing the latency times of the treated groups to the vehicle control group.
| Parameter | Value | Model |
| Reversal of Catalepsy | Significant at 30 mg/kg | Haloperidol-induced catalepsy in rats |
Table 2: In Vivo Efficacy of this compound
Conclusion
This compound is a valuable research tool and a potential therapeutic lead that acts as a positive allosteric modulator of the GLP-1R. Its ability to potentiate GLP-1 signaling in a CNS-penetrant manner opens avenues for the treatment of not only metabolic disorders like type 2 diabetes but also neurodegenerative diseases such as Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for further investigation into the mechanism of action and therapeutic potential of this compound and other GLP-1R PAMs.
The Discovery and Synthesis of VU0453379: A CNS-Penetrant GLP-1 Receptor Positive Allosteric Modulator
A Technical Whitepaper for Drug Development Professionals
Abstract
VU0453379 is a novel, potent, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] Its discovery represents a significant advancement in the pursuit of orally bioavailable small molecules for the treatment of type 2 diabetes and potentially for neurological disorders. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug discovery and development.
Discovery and Pharmacological Profile
This compound, also referred to as (S)-9b in the primary literature, was identified through a sophisticated high-throughput screening (HTS) campaign followed by an iterative parallel synthesis effort.[1][2][3] The screening was designed to identify compounds that could potentiate the effects of GLP-1, a key incretin hormone with established therapeutic roles in glucose homeostasis and emerging roles in neuroprotection.
Pharmacological Data
This compound acts as a positive allosteric modulator, enhancing the efficacy of endogenous and synthetic GLP-1R agonists. The compound exhibits enantiospecific activity, with the (S)-enantiomer being the active form. A summary of its key in vitro and in vivo pharmacological data is presented below.
| Parameter | Agonist | Value | Species | Assay/Model | Reference |
| EC50 | GLP-1 (at EC20) | 1.8 µM | CHO cells expressing human GLP-1R | ||
| EC50 | Exenatide (at EC20) | 8.4 µM | CHO cells expressing human GLP-1R | ||
| EC50 | Liraglutide (at EC20) | 30 µM | CHO cells expressing human GLP-1R | ||
| Fold-Shift | GLP-1 | 1.6-fold at 20 µM | CHO cells expressing human GLP-1R | ||
| Insulin Secretion | Exenatide (10 nM) | Potentiation at 30 µM | Mouse | Primary pancreatic islets | |
| Catalepsy Reversal | Haloperidol (0.75 mg/kg) | Significant reversal at 10 and 30 mg/kg (ip) | Rat | Haloperidol-induced catalepsy | |
| Catalepsy Reversal | Haloperidol (1.5 mg/kg) | Significant reversal at 30 mg/kg (ip) | Rat | Haloperidol-induced catalepsy |
Mechanism of Action: GLP-1R Signaling Pathway
This compound potentiates GLP-1R signaling. Upon binding of an agonist like GLP-1, the receptor activates adenylyl cyclase through a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological effects, such as glucose-stimulated insulin secretion. As a PAM, this compound binds to a site on the receptor distinct from the orthosteric agonist binding site, enhancing the receptor's response to the agonist.
Caption: GLP-1R signaling pathway potentiated by this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence culminating in the coupling of a β-carbolinone core with a chiral pyrrolidine fragment, followed by N-alkylation. The general synthetic approach is outlined below.
Synthetic Workflow
The overall process begins with the formation of the key β-carbolinone acid intermediate. This is then coupled with the appropriate chiral aminomethyl pyrrolidine. The final step involves the reductive amination to install the isopropyl group on the pyrrolidine nitrogen.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Final Synthetic Steps
The following protocol describes the final steps for the synthesis of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide, (S)-9b (this compound).
-
Amide Coupling: To a solution of the β-carbolinone carboxylic acid intermediate in DMF, add HATU and DIEA. Stir the mixture at room temperature. Add (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate and continue stirring until the reaction is complete as monitored by LC/MS.
-
Boc Deprotection: The resulting Boc-protected intermediate is dissolved in dichloromethane (DCM). A solution of 4 M HCl in dioxane is added, and the mixture is stirred at room temperature to effect deprotection.
-
Reductive Amination (Final Step): To a round-bottom flask at room temperature, add the deprotected (S)-2-cyclopentyl-9-methyl-1-oxo-N-(pyrrolidin-2-ylmethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide (1 equivalent) dissolved in CH2Cl2 and dry acetone (excess). Stir the resulting mixture for 5 minutes. Add sodium triacetoxyborohydride (approx. 1.4 equivalents) and stir for an additional 4 hours.
-
Workup and Purification: Upon completion as monitored by LC/MS, quench the reaction with sodium bicarbonate solution and extract the product with CH2Cl2. The combined organic layers are dried and concentrated. The residue is taken up in dimethyl sulfoxide and purified by reverse-phase preparative HPLC to afford the final product.
Key Experimental Methodologies
High-Throughput Screening (HTS) Protocol
The discovery of the initial chemical scaffold was enabled by a duplexed, functional multi-addition high-throughput screen.
-
Cell Line: A stable cell line co-expressing the human GLP-1R and a cAMP-responsive reporter gene is used.
-
Assay Principle: The assay measures the potentiation of a sub-maximal (EC20) concentration of GLP-1 by test compounds.
-
Procedure:
-
Plate cells in 1536-well microplates.
-
Add test compounds at a fixed concentration.
-
Incubate for a defined period.
-
Add an EC20 concentration of GLP-1.
-
Incubate to allow for reporter gene expression.
-
Add detection reagents and measure the signal (e.g., luminescence or fluorescence).
-
-
Hit Criteria: Compounds producing a significant increase in signal compared to the GLP-1 EC20 control are identified as hits.
Haloperidol-Induced Catalepsy Model
This in vivo model assesses the potential of CNS-penetrant GLP-1R modulators to exert effects on central neurotransmitter systems.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Induction of Catalepsy: Administer haloperidol (e.g., 0.75 or 1.5 mg/kg, i.p.) to induce a cataleptic state.
-
Drug Administration: Administer this compound or vehicle control (e.g., 10% Tween 80) at various doses (e.g., 10, 30 mg/kg, i.p.) prior to or after haloperidol administration.
-
Assessment of Catalepsy: At specified time points, measure the latency of the rat to remove its forepaws from a raised horizontal bar (bar test). A cut-off time (e.g., 30 seconds) is typically used.
-
Data Analysis: Compare the latency times between the vehicle-treated and this compound-treated groups. A significant reduction in latency indicates reversal of catalepsy.
Conclusion and Future Directions
The discovery of this compound has provided a valuable chemical tool to explore the pharmacology of GLP-1R PAMs and has established a promising scaffold for the development of novel therapeutics. Its ability to penetrate the CNS and potentiate the effects of endogenous GLP-1 opens up new avenues for treating not only metabolic disorders but also neurodegenerative and psychiatric conditions where GLP-1R signaling is implicated. Future efforts will likely focus on optimizing the potency and pharmacokinetic properties of this chemical series to produce clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectormine.com [vectormine.com]
An In-depth Technical Guide to VU0453379: A CNS-Penetrant Positive Allosteric Modulator of the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453379 is a novel, potent, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a small molecule, it represents a significant advancement in the development of orally bioavailable therapeutics targeting the GLP-1R for metabolic and neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and in vitro/in vivo pharmacology of this compound, based on seminal published research. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further investigation and application of this compound in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound, with the formal name (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide, is a complex heterocyclic molecule. Its structure is characterized by a pyrido[3,4-b]indole core.
| Property | Value |
| IUPAC Name | (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)methyl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxamide |
| Molecular Formula | C₂₆H₃₄N₄O₂ |
| Molecular Weight | 434.58 g/mol |
| SMILES | CC(C)N1CCC[C@H]1CNC(=O)c2c3c(c4ccccc4n3C)C(=O)N(C2)C5CCCC5 |
| InChI Key | OCMGNMGYQPPMFF-FYZYNONXSA-N |
Mechanism of Action
This compound functions as a positive allosteric modulator of the GLP-1R. This means that it does not directly activate the receptor on its own but enhances the response of the receptor to its endogenous ligand, GLP-1, and other orthosteric agonists like exenatide. By binding to an allosteric site on the receptor, this compound potentiates the downstream signaling cascades initiated by agonist binding.
GLP-1R Signaling Pathway
The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of GLP-1, such as insulin secretion. The receptor can also couple to other pathways, including calcium mobilization.
In Vitro Pharmacology
The pharmacological properties of this compound have been characterized through a series of in vitro assays.
Potency and Efficacy
The potency of this compound as a GLP-1R PAM was determined using intracellular calcium mobilization and cAMP accumulation assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1R.
| Assay | Parameter | Value |
| Calcium Mobilization | EC₅₀ (in the presence of GLP-1 EC₂₀) | 1.8 µM |
| % GLP-1 Max Response | 140% | |
| cAMP Accumulation | EC₅₀ (in the presence of GLP-1 EC₂₀) | 1.3 µM |
| % GLP-1 Max Response | 59.2% |
Selectivity
This compound has demonstrated high selectivity for the GLP-1R. It was found to be inactive at other related receptors, including the melanocortin 4 receptor (MC4R) and the glucagon receptor (GR), at concentrations up to 30 µM.
In Vivo Pharmacology
The in vivo efficacy of this compound was assessed in a rat model of Parkinson's disease, where it demonstrated the ability to reverse haloperidol-induced catalepsy. This effect is attributed to the potentiation of endogenous GLP-1 in the CNS.
| Model | Compound | Dose (mg/kg, i.p.) | Effect |
| Haloperidol-Induced Catalepsy | This compound | 10 | Significant reversal of catalepsy |
| This compound | 30 | Robust reversal of catalepsy |
Pharmacokinetics
Preliminary pharmacokinetic studies have indicated that this compound is CNS penetrant. Further detailed pharmacokinetic parameters are not yet fully published.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to GLP-1R activation.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human GLP-1R are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: this compound or vehicle is added to the wells and incubated for 15 minutes.
-
Agonist Addition and Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the addition of an EC₂₀ concentration of GLP-1. The fluorescence is then monitored for several minutes to measure the change in intracellular calcium.
-
Data Analysis: The increase in fluorescence is used to determine the concentration-response curve for this compound in the presence of GLP-1, from which the EC₅₀ and percentage of maximal GLP-1 response are calculated.
Intracellular cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels following GLP-1R stimulation.
Methodology:
-
Cell Culture: CHO-K1-hGLP-1R cells are seeded in 384-well plates and grown overnight.
-
Assay Preparation: The growth medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubated for 30 minutes.
-
Compound and Agonist Addition: this compound (or vehicle) is added, followed by an EC₂₀ concentration of GLP-1. The cells are incubated for 30 minutes at room temperature.
-
cAMP Measurement: The intracellular cAMP concentration is determined using a commercially available assay kit (e.g., HTRF or LANCE).
-
Data Analysis: The signal from the cAMP assay is used to generate concentration-response curves and calculate the EC₅₀ and percentage of maximal GLP-1 response for this compound.
Haloperidol-Induced Catalepsy in Rats
This in vivo model assesses the potential of a compound to treat motor deficits associated with Parkinson's disease.
Methodology:
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Drug Administration: Animals are pre-treated with this compound or vehicle via intraperitoneal (i.p.) injection. After a 30-minute absorption period, haloperidol is administered (i.p.) to induce catalepsy.
-
Catalepsy Assessment (Bar Test): At various time points post-haloperidol injection (e.g., 30, 60, and 90 minutes), catalepsy is measured. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time is typically set (e.g., 180 seconds).
-
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group and compared to determine the effect of this compound on reversing haloperidol-induced catalepsy.
Conclusion
This compound is a valuable pharmacological tool for studying the therapeutic potential of GLP-1R positive allosteric modulation. Its CNS penetrance opens up new avenues for investigating the role of the GLP-1R in neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacology and therapeutic applications of this compound and similar molecules.
In Vitro Characterization of VU0453379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0453379 is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, this compound enhances the signaling of endogenous and exogenous GLP-1R agonists, offering a promising therapeutic strategy for metabolic and neurological disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its pharmacological properties, detailed experimental protocols for key assays, and a depiction of its mechanism of action through the GLP-1R signaling pathway.
Pharmacological Profile of this compound
The in vitro activity of this compound has been characterized through various functional and binding assays. The following tables summarize the key quantitative data obtained for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Assay System | Value | Reference |
| EC50 | Calcium Mobilization (hGLP-1R) | 1.3 µM | [1] |
| pEC50 | Calcium Mobilization (hGLP-1R) | 5.69 ± 0.12 | [2] |
| % Max Response | Calcium Mobilization (hGLP-1R, relative to GLP-1) | 53.4 ± 2.03 | [2] |
Table 2: Potentiation of GLP-1R Agonists by this compound
| Agonist | Assay | Fold Potentiation (at approx. EC20 of agonist) | Reference |
| GLP-1 | Calcium Mobilization | Data not available | - |
| Exenatide | Insulin Secretion (mouse pancreatic islets) | Significant augmentation at low-dose exenatide | [3] |
| Liraglutide | Calcium Mobilization | Data not available | - |
Table 3: Binding Affinity and CNS Penetration Potential of this compound
| Parameter | Assay | Value | Reference |
| Binding Affinity (Ki) | Radioligand Binding Assay (GLP-1R) | Data not available | - |
| In Vitro BBB Permeability (Papp) | PAMPA or Caco-2 Assay | Data not available | - |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Calcium Mobilization Assay
This assay measures the ability of this compound to induce or potentiate intracellular calcium release following the activation of GLP-1R, which can couple to Gq proteins, leading to the activation of phospholipase C and subsequent inositol triphosphate (IP3)-mediated calcium release from the endoplasmic reticulum.
Materials:
-
Human GLP-1R expressing cells (e.g., CHO-K1 or HEK-293 cells)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
GLP-1 or other GLP-1R agonists (e.g., Exenatide, Liraglutide)
-
384-well black, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed the GLP-1R expressing cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in Assay Buffer.
-
Remove the cell culture medium from the plates and add 20 µL of the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 5X stock solution of this compound and any GLP-1R agonists in Assay Buffer.
-
Assay Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 5 µL of the 5X compound solution to the wells.
-
Measure the change in fluorescence intensity over time (typically 2-3 minutes) to detect calcium mobilization.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. For EC50 determination, plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation. For potentiation assays, this compound is added prior to the addition of a fixed concentration (e.g., EC20) of a GLP-1R agonist.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of this compound to potentiate the effect of GLP-1R agonists on insulin secretion from pancreatic islets in a glucose-dependent manner.
Materials:
-
Isolated mouse or rat pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
This compound
-
GLP-1R agonist (e.g., Exenatide)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.
-
Pre-incubation: Hand-pick islets of similar size and transfer 5-10 islets per well into a 96-well plate. Pre-incubate the islets in KRBH with low glucose for 1 hour at 37°C.
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBH containing low glucose (negative control), high glucose (positive control), or high glucose with this compound and/or a GLP-1R agonist.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the islet number or total protein content. Potentiation is determined by comparing the insulin secretion in the presence of the agonist alone versus the agonist plus this compound.
Signaling Pathways and Visualizations
GLP-1 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by GLP-1R activation involves the coupling to the stimulatory G-protein (Gαs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). These downstream effectors mediate the various physiological responses to GLP-1, including enhanced insulin secretion.
Caption: GLP-1R signaling pathway potentiated by this compound.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound follows a logical progression from primary screening to more complex functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
VU0453379: A Technical Guide to its Selectivity for the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VU0453379, a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This compound, with the chemical name (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide, has demonstrated significant potential in modulating GLP-1R activity. This document details the quantitative selectivity of this compound, the experimental protocols used for its characterization, and the key signaling pathways involved.
Quantitative Selectivity Data
This compound exhibits notable selectivity for the GLP-1 receptor. The compound's potency is stereospecific, with the (S)-enantiomer being significantly more active. The following tables summarize the key quantitative data regarding the potency and selectivity of this compound and its enantiomers.
| Compound | Receptor | Assay Type | Parameter | Value (μM) |
| This compound ((S)-enantiomer) | GLP-1R | Calcium Mobilization | EC50 | 1.3[1] |
| (S)-8 (precursor to this compound) | GLP-1R | Calcium Mobilization | EC50 | 2.4[2] |
| (R)-8 (enantiomer of precursor) | GLP-1R | Calcium Mobilization | EC50 | >10[2] |
| This compound ((S)-enantiomer) | Glucagon Receptor (GR) | Calcium Mobilization | Activity | No effect observed[2] |
Experimental Protocols
The characterization of this compound involved a series of robust in vitro assays to determine its potency and selectivity as a GLP-1R PAM. The following are detailed methodologies for the key experiments.
Calcium Mobilization Assay for GLP-1R and GR Activity
This assay was employed as a primary high-throughput screen to identify modulators of GLP-1R and to assess selectivity against the Glucagon Receptor (GR).
1. Cell Culture and Preparation:
- Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R) and CHO cells stably expressing the human glucagon receptor (CHO-hGR) were used.
- Cells were cultured in F-12 nutrient mixture supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/mL G418.
- For the assay, cells were seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
- The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
3. Compound and Agonist Addition:
- A duplexed, triple-addition protocol was utilized.
- First Addition: Test compounds (including this compound) were added to the wells at various concentrations.
- Second Addition: An EC20 concentration of the respective endogenous agonist (GLP-1 for GLP-1R expressing cells, and glucagon for GR expressing cells) was added to potentiate the receptor response.
- Third Addition: A saturating concentration of the endogenous agonist was added to determine the maximal receptor response.
4. Signal Detection and Data Analysis:
- Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a plate reader (e.g., FLIPRTETRA).
- Data were normalized to the maximal agonist response.
- EC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
In Vitro cAMP Accumulation Assay
This functional assay serves as a secondary screen to confirm the activity of compounds on the Gαs-coupled signaling pathway of the GLP-1R.
1. Cell Culture:
- HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R) were used.
- Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
2. Assay Procedure:
- Cells were harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.
- Cells were then incubated with varying concentrations of this compound in the presence of a sub-maximal concentration (EC20) of GLP-1.
- The reaction was incubated for 30 minutes at 37°C.
3. cAMP Detection:
- Intracellular cAMP levels were quantified using a commercially available cAMP assay kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a GloSensor™ cAMP assay (Promega). These assays are typically based on competitive immunoassay principles or bioluminescence resonance energy transfer (BRET).
4. Data Analysis:
- The generated signal is inversely or directly proportional to the amount of cAMP produced.
- Data were used to generate concentration-response curves, and EC50 values were determined using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.
GLP-1 Receptor Signaling Pathway
Calcium Mobilization Assay Workflow
cAMP Accumulation Assay Workflow
References
Technical Guide: VU0453379, a Positive Allosteric Modulator of the GLP-1 Receptor for Potentiation of Endogenous Incretin Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial information suggesting VU0453379 as a muscarinic M1 receptor positive allosteric modulator (PAM) is incorrect. This document provides a comprehensive overview of this compound as a potent and selective positive allosteric modulator of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Executive Summary
This compound is a novel, central nervous system (CNS) penetrant small molecule that acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] It exhibits ago-PAM activity, meaning it can both potentiate the effects of endogenous GLP-1 and directly activate the receptor to a lesser extent.[3] By binding to an allosteric site on the GLP-1R, this compound enhances the receptor's response to its natural ligand, GLP-1. This mechanism presents a promising therapeutic strategy for conditions where augmenting endogenous GLP-1 signaling is beneficial, such as type 2 diabetes and neurodegenerative diseases. This guide details the pharmacological properties, mechanism of action, and relevant experimental protocols for the characterization of this compound and similar GLP-1R PAMs.
Quantitative Data Presentation
The following tables summarize the known quantitative pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound at the Human GLP-1R
| Parameter | Value | Assay System | Reference |
| EC50 (Ago-PAM Activity) | 1.3 µM | Calcium Mobilization in 9-3-H cells expressing human GLP-1R | [2] |
| EC50 (PAM Activity) | 1.8 µM | Potentiation of GLP-1-induced calcium mobilization | [2] |
| EC50 (PAM Activity) | 8.4 µM | Potentiation of Exenatide-induced calcium mobilization | |
| EC50 (PAM Activity) | 30 µM | Potentiation of Liraglutide-induced calcium mobilization | |
| Efficacy (% of GLP-1 Max) | 59.2% | Calcium Mobilization |
Table 2: In Vivo Data for this compound
| Study Type | Model | Dose | Effect | Reference |
| Neuroprotection | Rat model of Parkinson's disease (Haloperidol-induced catalepsy) | 30 mg/kg | Reversal of catalepsy | |
| Insulin Secretion | Primary mouse pancreatic islets | 30 µM | Potentiation of exenatide-induced insulin secretion |
Mechanism of Action and Signaling Pathways
This compound functions by binding to a topographically distinct (allosteric) site on the GLP-1R, which is separate from the orthosteric binding site where the endogenous ligand GLP-1 binds. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of GLP-1. The primary signaling cascade initiated by GLP-1R activation is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), culminating in potentiated glucose-stimulated insulin secretion from pancreatic β-cells.
Visualizing the Signaling Pathway
Caption: GLP-1R signaling pathway potentiated by this compound.
Proposed Mechanism of this compound Action
The following diagram illustrates the potentiation of the GLP-1 signal by this compound.
Caption: Mechanism of this compound as a GLP-1R PAM.
Experimental Protocols
Detailed protocols for the characterization of GLP-1R PAMs like this compound are crucial for reproducible research and development. Below are representative methodologies for key in vitro assays.
Calcium Mobilization Assay
This assay measures the ability of a compound to induce or potentiate intracellular calcium flux upon GLP-1R activation, which is coupled to Gαq signaling in some cell systems.
Objective: To determine the EC50 and Emax of this compound for both direct receptor activation and potentiation of an orthosteric agonist.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye extrusion).
-
This compound and GLP-1 (or other orthosteric agonist).
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed GLP-1R expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Aspirate culture medium and add the calcium dye loading solution containing probenecid. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal (EC20) concentration of GLP-1 in assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the compound solutions (this compound alone for ago-PAM activity, or this compound with GLP-1 for PAM activity).
-
Continue to record fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
-
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP, the primary second messenger of GLP-1R signaling.
Objective: To measure the effect of this compound on GLP-1R-mediated cAMP production.
Materials:
-
GLP-1R expressing cells.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
This compound and GLP-1.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Plating: Seed cells in a suitable microplate and culture to desired confluency.
-
Stimulation:
-
Aspirate culture medium and replace with stimulation buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Add this compound and/or GLP-1 at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Add the detection reagents.
-
-
Measurement: Read the plate on a compatible reader after the recommended incubation period.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert raw data to cAMP concentrations.
-
Plot cAMP concentration against agonist concentration and fit to a dose-response curve to determine EC50 and Emax.
-
Experimental Workflow Visualization
Caption: Experimental workflow for GLP-1R PAM characterization.
Conclusion and Future Directions
This compound is a valuable tool compound for the study of GLP-1R allosteric modulation. Its ability to potentiate endogenous GLP-1 signaling, as demonstrated by the augmentation of exenatide-induced insulin secretion and its efficacy in a preclinical model of Parkinson's disease, highlights the therapeutic potential of this mechanism. The CNS penetrance of this compound further broadens its applicability to neurological disorders where GLP-1R signaling is implicated.
For drug development professionals, the key takeaway is that small molecule GLP-1R PAMs like this compound offer an alternative to injectable peptide agonists, with the potential for oral bioavailability and a more nuanced modulation of the endogenous incretin system. Future research should focus on a more complete pharmacological characterization, including the determination of its binding affinity (Kd) and its effects on the canonical cAMP signaling pathway. Furthermore, comprehensive in vivo studies are required to evaluate its effects on glucose homeostasis, food intake, and body weight to fully assess its therapeutic potential in metabolic diseases. The development of GLP-1R PAMs with optimized pharmacokinetic and pharmacodynamic profiles represents a promising avenue for novel treatments for type 2 diabetes, obesity, and neurodegenerative disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
The GLP-1 Receptor Positive Allosteric Modulator VU0453379: An Early-Stage Research Compendium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453379 is a novel, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, this compound enhances the signaling of the endogenous GLP-1R agonists.[1][2][3] This potentiation of GLP-1R activity, a key regulator of glucose metabolism and neuronal function, positions this compound as a promising therapeutic candidate, particularly in the context of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its pharmacological characterization, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, derived from the initial characterization studies.
Table 1: In Vitro Activity of this compound at the GLP-1 Receptor
| Assay Type | Cell Line | Agonist | EC50 (µM) | % Max Response (vs. GLP-1) | Reference |
| Calcium Mobilization | Human GLP-1R 9-3-H | GLP-1 | 1.3 | 59.2% | [1] |
| cAMP Accumulation | Human GLP-1R 9-3-H | GLP-1 | - | - | [1] |
Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Model
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Outcome | p-value | Reference |
| Rat | Haloperidol (0.75 mg/kg) + this compound | 10 | Significant reversal of catalepsy | < 0.0001 | |
| Rat | Haloperidol (0.75 mg/kg) + this compound | 30 | Significant reversal of catalepsy | < 0.0001 | |
| Rat | Haloperidol (1.5 mg/kg) + this compound | 30 | Significant reversal of catalepsy | < 0.0001 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GLP-1R signaling pathway modulated by this compound and the experimental workflow for assessing its in vivo efficacy.
GLP-1R Signaling Pathway
Activation of the GLP-1 receptor, a G protein-coupled receptor (GPCR), primarily stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to enhanced insulin secretion, improved glucose homeostasis, and neuroprotective effects. This compound, as a PAM, binds to an allosteric site on the GLP-1R, enhancing the receptor's response to endogenous agonists like GLP-1.
In Vivo Efficacy Assessment Workflow
The primary in vivo model used to assess the early efficacy of this compound for potential Parkinson's disease treatment was the haloperidol-induced catalepsy model in rats. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state that serves as a behavioral proxy for the motor deficits seen in Parkinson's disease. The ability of this compound to reverse this catalepsy suggests a potential therapeutic benefit.
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the human GLP-1 receptor.
Cell Line: Human GLP-1R expressing 9-3-H cells.
Materials:
-
This compound
-
GLP-1 (7-36) amide
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
96- or 384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the human GLP-1R 9-3-H cells into the microplates at an appropriate density and allow them to attach overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye in Assay Buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a fixed, sub-maximal concentration (e.g., EC20) of GLP-1.
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for a short period.
-
Add the fixed concentration of GLP-1 to the wells.
-
Measure the fluorescence intensity using a plate reader capable of detecting calcium flux (e.g., FLIPR).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the concentration-response curve for this compound in the presence of GLP-1 to determine the EC50 and maximal response.
In Vivo Haloperidol-Induced Catalepsy in Rats
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of Parkinson's disease motor symptoms.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound
-
Haloperidol
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Catalepsy bar (horizontal bar raised approximately 10 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the testing environment.
-
Drug Administration:
-
Administer haloperidol (0.75 or 1.5 mg/kg) via intraperitoneal (i.p.) injection to induce catalepsy.
-
Administer either vehicle or this compound (10 or 30 mg/kg) i.p. at a specified time relative to the haloperidol injection.
-
-
Catalepsy Assessment (Bar Test):
-
At various time points post-drug administration (e.g., 30, 60, and 90 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the latency to move in the this compound-treated groups to the vehicle- and haloperidol-only control groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A significant decrease in latency indicates a reversal of catalepsy.
Conclusion
The early-stage research on this compound has established it as a CNS-penetrant positive allosteric modulator of the GLP-1R with promising in vivo activity in a preclinical model of Parkinson's disease. The data presented in this guide provide a foundational understanding of its pharmacological properties and the experimental methodologies used for its initial characterization. Further research is warranted to fully elucidate the therapeutic potential of this compound and its mechanism of action in the context of neurodegenerative diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VU0453379 Dosing in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of VU0453379, a selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), in rodent models. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.
Quantitative Dosing and Pharmacokinetic Data
The following tables summarize the reported dosing concentrations and pharmacokinetic parameters of this compound in mice. This data is essential for dose selection and experimental design in efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Table 1: this compound Dosing in Rodent Models
| Parameter | Value | Species | Administration Route | Vehicle | Reference |
| Dose | 56.6 mg/kg | Mouse | Intraperitoneal (i.p.) | 10% DMSO / 90% (20% HP-β-CD in saline) | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (56.6 mg/kg, i.p.)
| Parameter | Value | Unit |
| Cmax (Plasma) | 1098 | ng/mL |
| Tmax (Plasma) | 0.25 | h |
| AUC (Plasma) | 1296 | hng/mL |
| Cmax (Brain) | 486 | ng/g |
| Tmax (Brain) | 0.5 | h |
| AUC (Brain) | 1148 | hng/g |
| Brain/Plasma Ratio | 0.89 |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound in rodent models based on published research.
Vehicle Formulation
A common vehicle for the in vivo administration of this compound is a multi-component system designed to solubilize the compound for injection.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile saline.
-
Dissolve the required amount of this compound hydrochloride in DMSO to create a stock solution.
-
For the final formulation, mix the this compound stock solution with the 20% HP-β-CD in saline to achieve a final vehicle composition of 10% DMSO and 90% (20% HP-β-CD in saline).
-
Ensure the final solution is clear and free of precipitation before administration.
Note: A supplier of this compound hydrochloride also suggests an alternative formulation for a clear solution of ≥ 2.5 mg/mL: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Administration via Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common route for administering this compound in mice to study its systemic and central nervous system (CNS) effects.
Procedure:
-
Restrain the mouse appropriately, ensuring the abdomen is accessible.
-
Draw the prepared this compound formulation into a sterile syringe fitted with an appropriate gauge needle (e.g., 25-27 gauge).
-
Insert the needle into the lower right or left quadrant of the abdomen, at an angle of approximately 30 degrees, being careful to avoid puncturing the internal organs.
-
Gently aspirate to ensure no fluid or blood is drawn back, indicating incorrect placement.
-
Slowly inject the full dose into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
This compound Mechanism of Action
Caption: Mechanism of this compound as a GLP-1R positive allosteric modulator.
In Vivo Pharmacokinetic Study Workflow
References
Application Notes and Protocols for Utilizing VU0453379 in Haloperidol-Induced Catalepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol-induced catalepsy is a widely utilized preclinical animal model that mimics the extrapyramidal side effects (EPS) observed in patients treated with typical antipsychotic drugs.[1][2] These motor disturbances, such as parkinsonism, are primarily attributed to the blockade of dopamine D2 receptors in the nigrostriatal pathway.[1][3] This dopamine receptor antagonism leads to a functional overactivity of the cholinergic system, presenting a key target for intervention.[4] VU0453379 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. M1 receptors are highly expressed in the striatum and are involved in modulating motor activity. The application of an M1 PAM like this compound in this model allows for the investigation of its potential to mitigate antipsychotic-induced motor side effects by selectively enhancing cholinergic transmission through M1 receptors.
These application notes provide detailed protocols for researchers to assess the efficacy of this compound in reversing or preventing haloperidol-induced catalepsy in rodent models.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the underlying signaling pathway of haloperidol-induced catalepsy and a typical experimental workflow for evaluating the effects of this compound.
References
- 1. Antipsychotic-induced extrapyramidal side effects: A systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Parkinsonism driven by antipsychotics originates from dopaminergic control of striatal cholinergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a cholinergic role in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Evaluating VU0453379 Activity at the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0453379 is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. As an ago-PAM, this compound exhibits its own agonist activity at the GLP-1R and also enhances the receptor's response to endogenous ligands like GLP-1. This document provides detailed application notes and protocols for cell-based assays to characterize the activity of this compound, focusing on two primary signaling pathways: intracellular calcium mobilization and cyclic adenosine monophosphate (cAMP) accumulation.
Signaling Pathways of the GLP-1 Receptor
The GLP-1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs and Gαq pathways.[1]
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP, a crucial second messenger, activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn mediate various cellular responses, including glucose-dependent insulin secretion.[2][3]
-
Gαq Pathway: The GLP-1R can also couple to Gαq, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]
The following diagram illustrates these key signaling cascades.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data for this compound activity in cell-based assays.
Table 1: Agonist Activity of this compound at the Human GLP-1 Receptor
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | 9-3-H cells expressing human GLP-1R | EC50 | 1.3 µM | [5] |
| cAMP Accumulation | HEK293 cells expressing human GLP-1R | EC50 | >30 µM |
Table 2: Positive Allosteric Modulator (PAM) Activity of this compound
| Assay Type | Cell Line | Co-agonist (Concentration) | Parameter | Value | Reference |
| Calcium Mobilization | 9-3-H cells expressing human GLP-1R | GLP-1 (EC20) | EC50 | 1.8 µM | |
| Calcium Mobilization | 9-3-H cells expressing human GLP-1R | Exenatide | EC50 | 8.4 µM | |
| Calcium Mobilization | 9-3-H cells expressing human GLP-1R | Liraglutide | EC50 | 30 µM | |
| cAMP Accumulation | HEK293 cells expressing hGLP-1R | GLP-1 (10 nM) | Potentiation | >30% | |
| Insulin Secretion | INS-1 β-cells | GLP-1 | Potentiation | 1.8-fold |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GLP-1R activation. It is a robust method for detecting both the agonist and PAM activities of this compound.
Workflow Diagram
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Blood-Brain Barrier Penetration of M1 Positive Allosteric Modulators: A Representative Study Featuring VU0467319
For Researchers, Scientists, and Drug Development Professionals
Application Note
The development of therapeutic agents targeting the central nervous system (CNS) necessitates a thorough evaluation of their ability to cross the blood-brain barrier (BBB). This document provides a detailed protocol for assessing the BBB penetration of novel M1 positive allosteric modulators (PAMs), a class of compounds with therapeutic potential for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. While this protocol is broadly applicable, it will use the M1 PAM clinical candidate VU0467319 (also known as VU319) as a case study to illustrate the experimental procedures and data presentation. The methodologies described herein are fundamental for determining key pharmacokinetic parameters that govern CNS exposure, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).
Key Quantitative Data
A critical aspect of assessing BBB penetration is the quantitative measurement of the compound's concentration in both the brain and plasma over time. The following tables summarize representative pharmacokinetic data for VU0467319 in preclinical species, highlighting its favorable CNS penetration profile.
Table 1: Central Nervous System Penetration of VU0467319 in Rodents
| Species | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| Mouse | 0.77 | 1.3 |
| Rat | 0.64 | 0.91 |
| Data derived from studies on VU0467319, a potent M1 PAM.[1] |
Table 2: In Vivo Efficacy and Brain Exposure of VU0467319 in a Rat Model
| Dose (mg/kg, PO) | Total Brain Concentration (µM) | Efficacy in Novel Object Recognition (NOR) |
| 0.3 | 0.4 | Trend towards efficacy |
| 1.0 | 1.0 | Minimum Effective Dose (MED) |
| 3.0 | 3.2 | Maximum Recognition Index |
| 5.6 | 7.2 | Maximum Recognition Index |
| This table illustrates the correlation between brain exposure and pharmacological effect.[1] |
Experimental Protocols
The following sections detail the essential in vivo and analytical procedures required to assess the BBB penetration of a test compound like VU0453379.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the steps for determining the brain and plasma concentrations of a test compound following systemic administration to mice or rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for dosing (e.g., 20% β-cyclodextrin)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Dosing gavage needles and syringes
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Surgical tools for brain extraction
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing: Administer the test compound to a cohort of animals at a specified dose (e.g., 10 mg/kg) via oral gavage (PO) or intravenous (IV) injection.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours) post-dosing, anesthetize a subset of animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue Collection: Following blood collection, perfuse the animals with ice-cold PBS to remove blood from the brain vasculature.
-
Brain Homogenization: Carefully dissect the brain, weigh it, and homogenize it in a known volume of PBS or an appropriate buffer to create a brain homogenate.
-
Sample Storage: Store the brain homogenate at -80°C until analysis.
Sample Analysis by LC-MS/MS
This protocol describes the quantification of the test compound in plasma and brain homogenate samples.
Materials:
-
Plasma and brain homogenate samples
-
Internal standard (a stable isotope-labeled version of the analyte is preferred)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Formic acid
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw plasma and brain homogenate samples on ice.
-
To a known volume of each sample, add the internal standard.
-
Precipitate proteins by adding a sufficient volume of cold organic solvent (e.g., acetonitrile).
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate the analyte from matrix components using a suitable chromatographic gradient.[2][3][4]
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the compound's properties.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the test compound in the plasma and brain homogenate samples by interpolating from the calibration curve.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain by the concentration in the plasma.
-
Visualizations
Signaling Pathway
References
- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0453379: A CNS-Penetrant Positive Allosteric Modulator of the GLP-1 Receptor for Neuropharmacological Research
Application Notes and Protocols
For Research Use Only
Introduction
VU0453379 is a selective, central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] As a PAM, this compound enhances the signaling of the endogenous GLP-1 peptide, offering a valuable tool for investigating the therapeutic potential of GLP-1R modulation in the CNS. GLP-1R is a Class B G protein-coupled receptor (GPCR) with established roles in glucose homeostasis and emerging functions in neuroprotection, learning, and memory.[2] This document provides detailed application notes and protocols for the use of this compound as a tool compound in neuropharmacology research.
Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the GLP-1R distinct from the orthosteric site where the endogenous ligand GLP-1 binds. This allosteric binding potentiates the receptor's response to GLP-1, thereby amplifying downstream signaling pathways. The primary signaling cascade initiated by GLP-1R activation involves the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3] This can lead to a variety of cellular responses, including the mobilization of intracellular calcium.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Receptor/Assay | Source |
| EC50 | 1.3 µM | GLP-1R (Calcium Mobilization) |
Note: Binding affinity (Ki/Kd) and a comprehensive selectivity profile for this compound against a broad panel of receptors are not currently available in the public domain.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect | Source |
| Haloperidol-Induced Catalepsy (Rat) | 10 and 30 mg/kg, i.p. | Dose-dependent reversal of catalepsy |
Note: Detailed pharmacokinetic parameters such as half-life, Cmax, Tmax, clearance, and specific brain-to-plasma ratio for this compound are not fully available. However, the compound has been characterized as CNS penetrant.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GLP-1 receptor, which is potentiated by this compound.
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This protocol is designed to measure the potentiation of GLP-1-induced intracellular calcium mobilization by this compound in cells expressing the human GLP-1R.
-
Experimental Workflow:
-
Materials:
-
HEK293 cells stably expressing the human GLP-1R
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium-sensitive dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
GLP-1 (7-36) amide
-
Automated fluorometric plate reader (e.g., FLIPR, FlexStation)
-
-
Procedure:
-
Cell Seeding: Seed GLP-1R expressing cells into black, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer. Prepare a solution of GLP-1 at a concentration corresponding to its EC20 in the assay.
-
Assay: a. After incubation, wash the cells with Assay Buffer. b. Add the desired concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes). c. Place the plate in the fluorometric plate reader and record baseline fluorescence. d. Inject the GLP-1 solution into the wells and continue recording the fluorescence signal for at least 2 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the concentration of this compound to determine its EC50.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol measures the ability of this compound to potentiate GLP-1-mediated insulin secretion from pancreatic islets in response to glucose.
-
Materials:
-
Isolated pancreatic islets (e.g., from mouse)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)
-
KRBH with high glucose (e.g., 16.7 mM)
-
This compound
-
GLP-1 or a stable analog like Exendin-4
-
Insulin ELISA kit
-
-
Procedure:
-
Islet Preparation: Isolate pancreatic islets using standard collagenase digestion methods. Allow islets to recover overnight in culture.
-
Pre-incubation: Hand-pick islets of similar size and place them in KRBH with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: a. Divide islets into treatment groups (e.g., low glucose, high glucose, high glucose + GLP-1, high glucose + GLP-1 + this compound). b. Incubate the islets in their respective stimulation buffers for 1 hour at 37°C.
-
Sample Collection: After incubation, collect the supernatant from each group.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Compare the potentiation of insulin secretion by this compound in the presence of GLP-1 and high glucose.
-
In Vivo Assays
1. Haloperidol-Induced Catalepsy in Rats
This model assesses the potential of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol. This effect is likely mediated by the potentiation of endogenous GLP-1 in the CNS.
-
Experimental Workflow:
-
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Haloperidol solution
-
This compound formulation (e.g., in 10% Tween 80 in saline)
-
Catalepsy bar apparatus (a horizontal bar raised approximately 10 cm from the surface)
-
Stopwatch
-
-
Procedure:
-
Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.
-
Induction of Catalepsy: Administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to the rats.
-
Drug Administration: Approximately 30 minutes after haloperidol administration, administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.
-
Catalepsy Measurement: a. At defined time points after this compound administration (e.g., 30, 60, and 90 minutes), place the rat's forepaws gently on the horizontal bar. b. Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar. c. A cut-off time (e.g., 180 seconds) should be established.
-
Data Analysis: Compare the latency to move between the vehicle-treated and this compound-treated groups at each time point. A significant reduction in latency indicates a reversal of catalepsy.
-
Formulation for In Vivo Studies
For in vivo administration, this compound can be formulated as a suspension. A common vehicle is 10% Tween 80 in sterile saline. It is crucial to ensure the compound is homogenously suspended before each administration.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer
The information provided in this document is for research purposes only and is not intended for human or veterinary use. The experimental protocols are provided as a guide and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Potential of VU0453379 in Exploring the Role of M1 Muscarinic Receptors in Metabolic Disorders
Introduction
VU0453379 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 mAChR PAMs are a class of compounds that do not directly activate the receptor but enhance its response to the endogenous ligand, acetylcholine.[1][2] The primary focus of research on M1 PAMs has been on their potential therapeutic benefits in neurodegenerative and psychiatric disorders, such as Alzheimer's disease and schizophrenia, due to the significant role of M1 receptors in cognitive function.[1][2][3] However, the widespread expression and diverse functions of muscarinic receptors suggest that M1 receptor modulation could have implications for other physiological processes, including metabolism.
While direct studies on the application of this compound in metabolic disorder research are currently limited, the known roles of the cholinergic system and other muscarinic receptor subtypes in regulating metabolic homeostasis provide a strong rationale for investigating the potential of M1 PAMs in this area. These application notes aim to provide a theoretical framework and hypothetical protocols for researchers interested in exploring the role of M1 receptors in metabolic diseases using this compound.
Rationale for Application in Metabolic Research
The autonomic nervous system, particularly the parasympathetic branch which primarily uses acetylcholine as its neurotransmitter, is a critical regulator of metabolic processes. Muscarinic receptors are key components of the parasympathetic nervous system. The M3 muscarinic receptor subtype, for instance, has a well-established role in metabolic regulation; M3 receptor knockout mice exhibit a lean phenotype, improved glucose tolerance, and increased insulin sensitivity. This highlights the potential for other muscarinic receptor subtypes, including the M1 receptor, to be involved in metabolic control.
Potential mechanisms through which M1 receptor activation by a PAM like this compound could influence metabolism include:
-
Central Regulation of Energy Balance: M1 receptors are highly expressed in the brain, including regions involved in the control of appetite and energy expenditure. Modulation of M1 receptor activity could therefore influence food intake and overall energy homeostasis.
-
Glucose Homeostasis: While M3 receptors are known to play a direct role in insulin secretion from pancreatic beta cells, the presence and function of M1 receptors in these and other metabolically active tissues are not fully understood. Investigating the effects of M1 PAMs could reveal novel pathways in the regulation of glucose metabolism.
-
Inflammation: Chronic low-grade inflammation is a hallmark of many metabolic disorders. The cholinergic anti-inflammatory pathway, although primarily associated with alpha-7 nicotinic acetylcholine receptors, suggests a broader role for the cholinergic system in modulating inflammation, which could be influenced by M1 receptor activity.
Hypothetical Quantitative Data Summary
The following tables are templates illustrating the types of quantitative data that could be generated from the proposed experimental protocols.
Table 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets
| Treatment Group | Insulin Secretion (ng/islet/hr) at 2.8 mM Glucose | Insulin Secretion (ng/islet/hr) at 16.7 mM Glucose |
| Vehicle Control | Baseline Value | Stimulated Value |
| Acetylcholine (ACh) | Baseline Value | ACh-Stimulated Value |
| This compound | Baseline Value | This compound-Modulated Value |
| ACh + this compound | Baseline Value | Potentiated Value |
Table 2: In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity Mouse Model
| Treatment Group | Fasting Blood Glucose (mg/dL) | Area Under the Curve (AUC) for Blood Glucose (0-120 min) |
| Vehicle Control | Baseline Value | AUC Value |
| This compound (Low Dose) | Treated Value | Treated AUC Value |
| This compound (High Dose) | Treated Value | Treated AUC Value |
| Positive Control | Treated Value | Treated AUC Value |
Table 3: In Vivo Body Weight and Composition in a Diet-Induced Obesity Mouse Model
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Fat Mass (%) | Change in Lean Mass (%) |
| Vehicle Control | Initial Value | Final Value | Percent Change | Percent Change |
| This compound | Initial Value | Final Value | Percent Change | Percent Change |
Proposed Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Insulin Secretion from Isolated Pancreatic Islets
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture isolated islets for 24 hours in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Pre-incubation: Hand-pick islets and pre-incubate for 1 hour in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose.
-
Treatment: Transfer groups of islets to KRBB containing:
-
2.8 mM glucose (basal)
-
16.7 mM glucose (stimulated)
-
16.7 mM glucose + Acetylcholine (e.g., 10 µM)
-
16.7 mM glucose + this compound (various concentrations)
-
16.7 mM glucose + Acetylcholine + this compound
-
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Assay: Measure insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis: Normalize insulin secretion to the number of islets per group and analyze the data to determine the effect of this compound on glucose-stimulated insulin secretion.
Protocol 2: In Vivo Evaluation of this compound on Glucose Tolerance in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.
-
Acclimatization and Grouping: Acclimatize the animals and divide them into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time before the glucose challenge.
-
Fasting: Fast the mice for 6 hours prior to the glucose tolerance test.
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Glucose Challenge: Administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Studies.
Caption: Hypothetical Effects of M1 PAM on Metabolism.
References
- 1. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Learning and Memory with M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators
A Note on VU0453379: While the query specified this compound, a comprehensive search of the scientific literature did not yield specific data for a compound with this exact identifier. However, the literature is rich with studies on other closely related and well-characterized M1 positive allosteric modulators (PAMs) from the same research programs, such as VU0453595, VU0486846, and VU0467319. These compounds share a common mechanism of action and are extensively used to probe the role of the M1 muscarinic acetylcholine receptor in learning and memory. Therefore, these application notes will focus on the use of these exemplary M1 PAMs to study cognitive function.
Introduction
The M1 muscarinic acetylcholine receptor, a Gq/11-coupled G protein-coupled receptor, is highly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex.[1] Dysregulation of M1 receptor signaling is implicated in the cognitive deficits associated with Alzheimer's disease and schizophrenia.[2][3] Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by selectively enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, thereby restoring physiological signaling patterns.[3][4] This document provides detailed protocols for utilizing M1 PAMs to investigate their effects on learning, memory, and synaptic plasticity.
Mechanism of Action and Signaling Pathway
M1 PAMs bind to an allosteric site on the M1 receptor, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, leading to the activation of Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability, synaptic plasticity, and gene expression, which are cellular substrates of learning and memory.
Data Presentation: Efficacy of M1 PAMs in Cognitive Tasks
The following tables summarize the in vivo efficacy of exemplary M1 PAMs in rodent models of learning and memory.
Table 1: Efficacy of VU0453595 in the Novel Object Recognition (NOR) Task in a Schizophrenia Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Recognition Index |
| Vehicle | - | -0.03 ± 0.07 |
| VU0453595 | 1 | 0.12 ± 0.06 |
| VU0453595 | 3 | 0.15 ± 0.05 |
| VU0453595 | 10 | 0.17 ± 0.05 |
| Data adapted from a study in PCP-treated mice, a model of schizophrenia. A higher recognition index indicates better memory. |
Table 2: Efficacy of VU0486846 in the Novel Object Recognition (NOR) Task in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Recognition Index |
| Vehicle | - | ~0.1 |
| VU0486846 | 1 | ~0.2 |
| VU0486846 | 3 | ~0.35 |
| VU0486846 | 10 | ~0.4 |
| *Data are estimated from graphical representations. p < 0.05 compared to vehicle. A higher recognition index indicates better memory. |
Table 3: Efficacy of VU0467319 in the Novel Object Recognition (NOR) Task in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Recognition Index |
| Vehicle | - | ~0.5 |
| VU0467319 | 0.3 | ~0.55 |
| VU0467319 | 1 | ~0.65 |
| VU0467319 | 3 | ~0.7 |
| VU0467319 | 5.6 | ~0.7 |
| Data are estimated from graphical representations. p < 0.05 compared to vehicle. A higher recognition index indicates better memory. |
Experimental Protocols
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
References
- 1. The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
VU0453379 Technical Support Center: Solubility and Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of VU0453379. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound hydrochloride powder won't dissolve in aqueous buffers. What should I do?
A1: Direct dissolution of this compound hydrochloride in aqueous buffers can be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[1] For aqueous-based assays, this stock solution can then be serially diluted into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability and assay performance. If precipitation occurs upon dilution, try lowering the final concentration of this compound.
Q2: I'm observing precipitation in my cell culture media after adding this compound. How can I prevent this?
A2: This is likely due to the lower solubility of this compound in the complex matrix of cell culture media. To mitigate this:
-
Ensure your DMSO stock solution is fully dissolved before adding it to the media.
-
Add the this compound stock solution to the media dropwise while gently vortexing to facilitate mixing.
-
Consider using a lower final concentration of the compound.
-
If the issue persists, pre-warming the media to 37°C before adding the compound may help.
Q3: For my in vivo studies, what is the recommended vehicle for this compound?
A3: A common vehicle for in vivo administration involves a multi-component solvent system to ensure solubility and bioavailability. A recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to prepare this fresh on the day of the experiment to avoid any potential stability issues.[2]
Q4: How should I store my this compound, both as a solid and in solution?
A4:
-
Solid: The solid form of this compound hydrochloride is stable for at least four years when stored properly.[3] It should be kept in a tightly sealed container, desiccated, at 2-8°C.
-
In Solution: For long-term storage, stock solutions in DMSO should be aliquoted and stored at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and whether it is the freebase or a salt form. The data below pertains to this compound hydrochloride.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Source |
| DMSO | 1-10 mg/mL (Sparingly Soluble) | Cayman Chemical |
| DMSO | 100 mg/mL (Requires sonication) | MedChemExpress |
| Acetonitrile | 0.1-1 mg/mL (Slightly Soluble) | Cayman Chemical |
| Water | 20 mg/mL | Sigma-Aldrich |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | MedChemExpress |
Table 2: Stability of this compound
| Form | Storage Condition | Stability Period | Source |
| Solid (Hydrochloride) | 2-8°C, desiccated | ≥ 4 years | Cayman Chemical |
| In DMSO | -80°C | 6 months | MedChemExpress |
| In DMSO | -20°C | 1 month | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder (Molecular Weight: 471.03 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 4.71 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. Using the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no undissolved particulates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (≥ 2.5 mg/mL)
This protocol is for preparing a 1 mL working solution.
-
Prepare Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Solvent Addition: In a sterile tube, add 400 µL of PEG300.
-
Add Stock Solution: To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline (0.9% w/v sodium chloride in water) to bring the final volume to 1 mL. Mix thoroughly.
-
Use Immediately: It is recommended to prepare this formulation fresh on the day of use.
Visualized Workflows and Pathways
Caption: Experimental workflow for the preparation and application of this compound solutions.
Caption: Simplified signaling pathway of this compound as a positive allosteric modulator (PAM) of the GLP-1 receptor.
References
Technical Support Center: Optimizing VU0453379 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of VU0453379 for in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility/Precipitation in Vehicle | This compound may have limited solubility in aqueous solutions. | The original discovery study successfully used 10% Tween 80 in saline as a vehicle for intraperitoneal (i.p.) injection.[1] Consider preparing a fresh solution before each experiment and vortexing thoroughly. For other administration routes, vehicle screening may be necessary. Co-solvents or cyclodextrins may be explored to improve solubility. |
| Inconsistent or Lack of Efficacy | Suboptimal dosage, administration route, or timing. | The reported efficacious doses in a rat model of haloperidol-induced catalepsy were 10 and 30 mg/kg i.p.[1] A dose-response study is recommended to determine the optimal dose for your specific model and species. Ensure accurate dosing and consistent administration technique. Consider the pharmacokinetic profile, if available, to time the dosing relative to the experimental endpoint. |
| Poor CNS penetration in the specific animal model. | This compound has been reported to be CNS penetrant.[1] However, brain-to-plasma ratios can vary between species and individuals. If CNS effects are not observed, consider measuring brain and plasma concentrations of this compound to confirm exposure. | |
| Degradation of the compound. | Store the compound under the recommended conditions (typically cool, dry, and dark). Prepare solutions fresh for each experiment to minimize degradation. | |
| Adverse Effects or Toxicity | High dosage or off-target effects. | If adverse effects are observed, reduce the dose. Conduct a tolerability study to determine the maximum tolerated dose in your animal model. Monitor animals closely for any signs of distress. |
| Variability in Animal Response | Biological variability among animals. | Use a sufficient number of animals per group to ensure statistical power. Ensure that animals are age- and weight-matched. Control for environmental factors such as light-dark cycle, temperature, and noise. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] This means it binds to a site on the receptor different from the endogenous ligand (GLP-1) and enhances the receptor's response to GLP-1.
Q2: What is a recommended starting dose for in vivo studies?
A2: Based on a study in rats, doses of 10 and 30 mg/kg (i.p.) have been shown to be effective in a model of haloperidol-induced catalepsy.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and animal species.
Q3: How should I prepare this compound for in vivo administration?
A3: The initial in vivo study used a vehicle of 10% Tween 80 in saline for intraperitoneal injection. For poorly soluble compounds, other formulation strategies might include the use of co-solvents (e.g., DMSO, PEG), cyclodextrins, or lipid-based formulations. It is important to ensure the vehicle itself does not have confounding effects in your experimental model.
Q4: Is this compound CNS penetrant?
A4: Yes, this compound has been described as a CNS penetrant GLP-1R PAM.
Q5: What are the known in vivo effects of this compound?
A5: In vivo, this compound has been shown to reverse haloperidol-induced catalepsy in rats, suggesting it can modulate CNS GLP-1R activity.
Quantitative Data Summary
The following table summarizes the key quantitative data from the initial discovery study of this compound.
| Parameter | Value | Species | Model | Administration Route | Reference |
| Effective Dose | 10 and 30 mg/kg | Rat | Haloperidol-induced catalepsy | Intraperitoneal (i.p.) | |
| Vehicle | 10% Tween 80 in saline | Rat | Haloperidol-induced catalepsy | Intraperitoneal (i.p.) |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This protocol is based on the methodology described in the discovery of this compound.
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate for at least 3 days before the experiment.
2. Materials:
-
This compound
-
Haloperidol
-
Vehicle (10% Tween 80 in sterile saline)
-
Catalepsy bar (a horizontal bar raised 9 cm from the surface)
-
Stopwatch
3. Procedure:
-
Prepare fresh solutions of this compound and haloperidol on the day of the experiment.
-
Administer this compound (10 or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after this compound/vehicle administration, administer haloperidol (0.5 mg/kg, i.p.) to induce catalepsy.
-
At 30, 60, 90, and 120 minutes post-haloperidol injection, assess catalepsy using the bar test.
-
For the bar test, gently place the rat's forepaws on the elevated horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the time as 180 seconds.
4. Data Analysis:
-
Record the descent latency for each animal at each time point.
-
Compare the descent latencies between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Visualizations
Caption: Simplified signaling pathway of the GLP-1 receptor and the modulatory role of this compound.
Caption: Experimental workflow for the haloperidol-induced catalepsy model in rats.
Caption: A logical troubleshooting workflow for addressing lack of efficacy in in vivo studies.
References
Technical Support Center: VU0453379 Assays and Endogenous GLP-1 Instability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the GLP-1R positive allosteric modulator (PAM), VU0453379. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the inherent instability of endogenous glucagon-like peptide-1 (GLP-1) in your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) with an EC50 of 1.3 μM.[1] As a PAM, it does not activate the GLP-1R on its own but enhances the receptor's response to the endogenous ligand, GLP-1. This potentiation can lead to augmented insulin secretion in the presence of glucose.[2]
Q2: Why is endogenous GLP-1 unstable in my in vitro assays?
A2: Endogenous GLP-1 has a very short half-life of approximately 2 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[3] DPP-4 is widely expressed and cleaves the active forms of GLP-1 (GLP-1 (7-36) amide and GLP-1 (7-37)) into inactive metabolites.[3][4] A secondary enzyme, neutral endopeptidase 24.11 (NEP 24.11), can also contribute to its degradation. This rapid enzymatic breakdown is a major challenge when trying to measure the effects of compounds that modulate endogenous GLP-1 signaling.
Q3: How can I prevent the degradation of endogenous GLP-1 in my experiments?
A3: The most effective way to prevent GLP-1 degradation is to inhibit the activity of DPP-4. This can be achieved by:
-
Using DPP-4 inhibitors: Adding a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) to your assay buffer or sample collection tubes is crucial.
-
Proper sample handling: When working with plasma or tissue samples, it is essential to collect them in tubes containing a DPP-4 inhibitor and to keep them on ice. Centrifugation should be performed promptly at low temperatures (2-8°C).
Q4: I am using a DPP-4 inhibitor, but I am still seeing inconsistent results. What else could be going wrong?
A4: In addition to DPP-4 inhibition, consider the following:
-
Assay variability: Commercially available GLP-1 ELISA kits can have significant inter-assay and inter-lot variability. It is important to validate your assay and use kits with high sensitivity and specificity.
-
NEP 24.11 activity: In some experimental systems, particularly in rodent models, NEP 24.11 can also contribute significantly to GLP-1 degradation. In such cases, a combination of a DPP-4 inhibitor and a NEP inhibitor (e.g., sacubitril) may be necessary.
-
Sample storage: Improper long-term storage can lead to GLP-1 degradation. Aliquot samples and store them at ≤ -20°C, avoiding multiple freeze-thaw cycles.
Q5: Can this compound interfere with my GLP-1 detection assay?
A5: As a small molecule, it is possible for this compound to interfere with certain assay formats, particularly those that are not highly specific. To mitigate this risk:
-
Use highly specific antibodies: Ensure your ELISA or other immunoassay uses monoclonal antibodies with well-characterized binding sites on GLP-1 that are not affected by the binding of a PAM to the receptor.
-
Run appropriate controls: Include control wells with this compound alone (without GLP-1) to check for any direct effect on the assay signal. Also, include a known GLP-1R antagonist to confirm that the potentiation effect is receptor-mediated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable potentiation of endogenous GLP-1 signaling by this compound | 1. Degradation of endogenous GLP-1. 2. Insufficient concentration of endogenous GLP-1. 3. Low sensitivity of the assay. 4. Suboptimal concentration of this compound. | 1. Add a DPP-4 inhibitor (and potentially a NEP inhibitor) to all relevant solutions. Ensure proper cold-chain sample handling. 2. If using cell culture, ensure the cells are known to secrete sufficient levels of GLP-1. Consider stimulating GLP-1 secretion with an appropriate secretagogue. 3. Use a highly sensitive GLP-1 detection kit (e.g., a chemiluminescent ELISA). 4. Perform a dose-response experiment to determine the optimal concentration of this compound for your assay system. |
| High background signal in the assay | 1. Non-specific binding of antibodies. 2. Contamination of reagents. 3. This compound is causing a non-specific effect. | 1. Ensure adequate blocking steps in your immunoassay protocol. 2. Use fresh, high-quality reagents and sterile techniques. 3. Run a control with this compound in the absence of cells or receptor-expressing membranes to assess for direct interference with the assay components. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent incubation times or temperatures. 3. Lot-to-lot variability of assay kits or reagents. 4. Incomplete mixing of reagents. | 1. Use cells within a consistent and low passage number range and ensure high cell viability. 2. Strictly adhere to the protocol for all incubation steps. 3. Validate new lots of kits and reagents before use in critical experiments. 4. Ensure all solutions are thoroughly mixed before adding to the assay plate. |
| Observed agonistic activity of this compound alone | 1. This compound may have some degree of partial agonism at high concentrations. 2. Contamination of this compound stock with a GLP-1R agonist. | 1. Perform a thorough dose-response curve of this compound alone to characterize any intrinsic activity. Use concentrations that are optimized for potentiation without causing significant direct activation. 2. Verify the purity of your this compound compound. |
Data Presentation
Table 1: Potentiation of GLP-1-induced cAMP Accumulation by a GLP-1R PAM
| Treatment | GLP-1 EC50 (nM) | Maximal Potentiation (%) |
| GLP-1 alone | 10.1 | N/A |
| GLP-1 + 0.1 nM Compound 9 (V-0219) | 7.7 | 42 |
Data synthesized from a study on a similar GLP-1R PAM, compound 9 (V-0219).
Table 2: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) by a GLP-1R PAM
| Treatment | Insulin Secretion (Fold increase over basal) | EC50 (nM) |
| GLP-1 (0.2 nM) | - | - |
| Compound 9 (V-0219) + GLP-1 (0.2 nM) | - | 0.008 |
| GLP-1 + Compound 9 (0.1 nM) | 1.8 (potentiation) | 0.25 (for GLP-1) |
Data synthesized from a study on a similar GLP-1R PAM, compound 9 (V-0219).
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the potentiation of GLP-1-induced cAMP production by this compound in a cell line expressing the human GLP-1R (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
DPP-4 inhibitor (e.g., sitagliptin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
GLP-1 (7-36) amide
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Seed GLP-1R expressing cells into white, opaque 96- or 384-well plates at a density optimized for your cell line.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of GLP-1 and this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and a DPP-4 inhibitor (e.g., 10 µM sitagliptin).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells and wash once with assay buffer.
-
Add the prepared dilutions of this compound to the wells.
-
Immediately add the serial dilutions of GLP-1 to the wells. Include wells with GLP-1 alone and this compound alone as controls.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate dose-response curves for GLP-1 in the absence and presence of different concentrations of this compound.
-
Calculate the EC50 values for GLP-1 under each condition to determine the potentiation effect of this compound.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
This protocol measures the ability of this compound to potentiate GLP-1-stimulated insulin secretion from isolated rodent or human pancreatic islets in a glucose-dependent manner.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM in KRBH)
-
DPP-4 inhibitor
-
GLP-1 (7-36) amide
-
This compound
-
Insulin detection kit (e.g., ELISA or RIA)
-
24-well plates
Procedure:
-
Islet Preparation:
-
After isolation, allow islets to recover overnight in culture medium.
-
Hand-pick islets of similar size for the experiment.
-
-
Pre-incubation:
-
Place batches of 5-10 size-matched islets into wells of a 24-well plate containing KRBH with low glucose (2.8 mM) and a DPP-4 inhibitor.
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare stimulation buffers:
-
Basal: KRBH with 2.8 mM glucose + DPP-4 inhibitor
-
High Glucose: KRBH with 16.7 mM glucose + DPP-4 inhibitor
-
Treatment groups: High glucose buffer containing a sub-maximal concentration of GLP-1, with and without various concentrations of this compound.
-
-
Carefully transfer the pre-incubated islets to the wells containing the different stimulation buffers.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an appropriate insulin detection kit.
-
(Optional) Lyse the islets to measure total insulin content for normalization.
-
-
Data Analysis:
-
Calculate the fold-increase in insulin secretion in the high glucose conditions compared to the basal condition.
-
Determine the potentiation of GLP-1-stimulated insulin secretion by this compound.
-
Visualizations
Caption: GLP-1R signaling pathway with this compound potentiation.
Caption: Workflow for a this compound cAMP potentiation assay.
Caption: Troubleshooting logic for this compound potentiation assays.
References
- 1. Polymorphism and Ligand Dependent Changes in Human Glucagon-Like Peptide-1 Receptor (GLP-1R) Function: Allosteric Rescue of Loss of Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. Model-Based Quantification of Glucagon-Like Peptide-1–Induced Potentiation of Insulin Secretion in Response to a Mixed Meal Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of VU0453379
A Note to Researchers: Information regarding the specific off-target profile of VU0453379 is not extensively available in public literature. This guide is designed to provide a framework for interpreting potential off-target effects based on general pharmacological principles and hypothetical scenarios. The experimental protocols and data presented are illustrative examples to guide your experimental design and data interpretation.
Troubleshooting Guides
This section addresses potential issues you might encounter during your experiments with this compound, focusing on how to distinguish on-target from potential off-target effects.
Issue 1: Unexpected Cellular Response in a GLP-1R Negative Cell Line
-
Question: I am using a cell line that does not express the Glucagon-like peptide-1 receptor (GLP-1R), yet I observe a cellular response (e.g., change in proliferation, morphology) upon treatment with this compound. Is this an off-target effect?
-
Answer: It is highly probable that the observed effect is independent of GLP-1R activation and could be attributed to an off-target interaction. As a positive allosteric modulator (PAM), this compound's primary mechanism is to enhance the signal of the endogenous ligand at the GLP-1R. In the absence of the receptor, any activity is likely due to interaction with other cellular components.
-
Troubleshooting Steps:
-
Confirm GLP-1R Absence: Verify the absence of GLP-1R in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels.
-
Dose-Response Analysis: Perform a dose-response curve with this compound to determine the potency of the observed effect. Off-target effects often occur at higher concentrations than on-target effects.
-
Structural Analogs: If available, test structurally related but inactive analogs of this compound. If these analogs do not produce the same effect, it suggests the effect is specific to the chemical scaffold of this compound.
-
Broad-Spectrum Kinase or GPCR Antagonist Panels: To narrow down potential off-targets, you can pre-treat your cells with broad-spectrum inhibitors of common signaling pathways (e.g., kinase inhibitors, GPCR antagonists) before adding this compound. A reversal of the effect can point towards a specific pathway.
-
Issue 2: Atypical Signaling Profile in a GLP-1R Expressing Cell Line
-
Question: In my GLP-1R expressing cells, this compound is inducing a signaling cascade that is not canonical for GLP-1R activation (e.g., robust STAT3 phosphorylation without a significant cAMP increase). How do I interpret this?
-
Answer: While GLP-1R signaling can be complex and cell-type dependent, a significant deviation from the known Gs-cAMP pathway may suggest an off-target effect is occurring in parallel to or independently of GLP-1R modulation.
-
Troubleshooting Steps:
-
Characterize On-Target Signaling: First, confirm that this compound potentiates GLP-1-induced cAMP production in your cell line to ensure it is acting as expected on GLP-1R.
-
Use a GLP-1R Antagonist: Pre-treat your cells with a specific GLP-1R antagonist (e.g., Exendin (9-39)) before adding this compound. If the atypical signaling (e.g., STAT3 phosphorylation) persists, it is likely an off-target effect. If the antagonist blocks the atypical signal, it might be a previously uncharacterized GLP-1R signaling pathway in your specific cell type.
-
Orthogonal Assays: Use multiple readouts for the same pathway. For example, if you suspect off-target kinase activation, you can use a phospho-kinase antibody array to get a broader picture of the signaling pathways affected.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for this compound?
-
A1: this compound is a positive allosteric modulator (PAM) of the GLP-1 receptor. It does not activate the receptor on its own but enhances the response of the receptor to its endogenous ligands (e.g., GLP-1).
-
-
Q2: How can I proactively assess the potential for off-target effects with this compound in my experimental system?
-
A2: A good first step is to perform a selectivity screen. This can involve commercially available services that test the compound against a panel of common off-target candidates (e.g., kinases, GPCRs, ion channels). The data from such a screen can provide a roadmap of potential off-targets to investigate further.
-
-
Q3: Could the observed off-target effects be specific to my cell line or tissue type?
-
A3: Absolutely. The expression profile of proteins varies significantly between different cells and tissues. An off-target protein might be highly expressed in your experimental system but absent in others, leading to a cell-type-specific off-target effect.
-
-
Q4: What is the importance of using a "negative control" compound in my experiments?
-
A4: A negative control compound, which is structurally similar to this compound but inactive at the GLP-1R, is crucial. If the negative control produces the same unexpected effect as this compound, it suggests the effect may be due to the chemical scaffold itself or a shared off-target, rather than the intended GLP-1R modulation.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates how data from a commercial kinase and GPCR screening panel might be presented. In this hypothetical example, this compound shows some activity against Kinase X and GPCR Y at higher concentrations.
| Target Class | Target Name | Assay Type | This compound Activity (IC50/EC50) |
| Primary Target | GLP-1R | cAMP Assay (PAM mode) | 1.8 µM (EC50) |
| Kinase | Kinase X | Binding Assay | 15 µM (IC50) |
| Kinase | Kinase Y | Binding Assay | > 50 µM (IC50) |
| GPCR | GPCR Y | Calcium Flux Assay | 25 µM (EC50) |
| GPCR | GPCR Z | Binding Assay | > 50 µM (IC50) |
Experimental Protocols
Protocol 1: Assessing On-Target GLP-1R Signaling
-
Objective: To confirm this compound potentiates GLP-1-induced cAMP production.
-
Methodology:
-
Seed GLP-1R expressing cells (e.g., HEK293-GLP-1R) in a 96-well plate.
-
The following day, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add this compound at various concentrations and incubate for 15 minutes.
-
Add a sub-maximal concentration (EC20) of GLP-1 and incubate for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Calculate the fold-potentiation of the GLP-1 response by this compound.
-
Protocol 2: Investigating a Potential Off-Target Effect using a Receptor Antagonist
-
Objective: To determine if an unexpected cellular response is mediated by GLP-1R.
-
Methodology:
-
Seed your cells of interest in an appropriate culture vessel.
-
Pre-incubate one set of cells with a GLP-1R antagonist (e.g., 1 µM Exendin (9-39)) for 30 minutes.
-
Treat both antagonist-treated and untreated cells with this compound at a concentration that elicits the unexpected response.
-
Incubate for the desired time and measure your endpoint (e.g., protein phosphorylation by Western Blot, gene expression by RT-qPCR).
-
Compare the response in the presence and absence of the GLP-1R antagonist.
-
Visualizations
Caption: On-target signaling pathway of this compound at the GLP-1 Receptor.
Caption: Workflow for investigating a potential off-target effect of this compound.
Technical Support Center: Control Experiments for VU0453379 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0453379 in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation appears cloudy or precipitates upon administration. What should I do?
A1: This indicates a solubility issue. This compound is a CNS penetrant positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) and requires a specific vehicle for in vivo administration.[1][2]
Troubleshooting Steps:
-
Vehicle Preparation: A common vehicle for CNS-penetrant compounds is a multi-component system. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure all components are thoroughly mixed before adding the compound.
-
Sonication: After dissolving this compound in the vehicle, sonicate the solution to ensure complete dissolution.
-
Fresh Preparation: Always prepare the formulation fresh on the day of the experiment to avoid precipitation over time.
-
Concentration Check: Re-evaluate the required concentration. It might be possible to achieve the desired therapeutic effect with a lower, more soluble concentration.
Q2: I am not observing the expected potentiation of a GLP-1R agonist with this compound in my behavioral model. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow:
References
Optimizing incubation times for VU0453379 in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and other critical parameters for in vitro assays involving VU0453379, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site. This binding enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1][2] M1 mAChR is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2]
Q2: Which in vitro assays are commonly used to characterize this compound?
A2: The most common in vitro assays for characterizing M1 PAMs like this compound are functional assays that measure the potentiation of an agonist-induced response. These include:
-
Calcium Mobilization Assays: These assays measure the increase in intracellular calcium concentration following receptor activation. They are widely used to determine the potency (EC50) and efficacy of M1 PAMs in the presence of an orthosteric agonist like acetylcholine.
-
Phospho-ERK1/2 Assays: These assays quantify the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are downstream effectors in the M1 signaling cascade.
Q3: Why is optimizing incubation time crucial for this compound assays?
A3: Optimizing incubation times is critical for obtaining accurate and reproducible data. Insufficient incubation may not allow the compound to reach its binding equilibrium, leading to an underestimation of its potency. Conversely, excessively long incubation times can lead to receptor desensitization, cell death, or other artifacts that can confound the results. The optimal time ensures that the measured response accurately reflects the compound's modulatory effect at a steady state.
Troubleshooting Guide
Issue 1: High variability in assay results.
-
Possible Cause 1: Inconsistent Incubation Times. Minor variations in incubation times between wells or plates can lead to significant differences in the measured response.
-
Solution: Use automated liquid handling systems for precise timing of compound and agonist addition. If performing manual additions, work with a consistent rhythm and handle one plate at a time. A pre-incubation step with this compound before adding the agonist is often recommended to allow for binding equilibrium. A common pre-incubation time is around 2.5 minutes.
-
-
Possible Cause 2: Cell Health and Density. Variations in cell confluence or viability can impact receptor expression and signaling capacity.
-
Solution: Ensure consistent cell seeding density and monitor cell health. Only use cells within a specific passage number range and regularly check for mycoplasma contamination.
-
-
Possible Cause 3: Reagent Preparation. Inconsistent concentrations of this compound, agonist, or other assay components will lead to variability.
-
Solution: Prepare fresh dilutions of compounds for each experiment from a concentrated stock. Use calibrated pipettes and ensure thorough mixing of all solutions.
-
Issue 2: No potentiation of the agonist response is observed.
-
Possible Cause 1: Inappropriate Agonist Concentration. The concentration of the orthosteric agonist (e.g., acetylcholine) is critical. If the agonist concentration is too high (saturating), the modulatory effect of the PAM may be masked.
-
Solution: Perform an agonist concentration-response curve to determine the EC20 concentration (the concentration that gives 20% of the maximal response). Using an EC20 concentration of the agonist is a common starting point for PAM assays.
-
-
Possible Cause 2: Compound Degradation. this compound may be unstable under certain storage or experimental conditions.
-
Solution: Store the compound as recommended by the supplier, typically desiccated and protected from light. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Incorrect Cell Line. The cell line used may not express the M1 receptor or may have low expression levels.
-
Solution: Use a validated cell line, such as Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
-
Issue 3: Observed agonist activity of this compound in the absence of an orthosteric agonist.
-
Possible Cause: High Compound Concentration. Some PAMs can exhibit agonist activity at high concentrations.
-
Solution: Perform a concentration-response curve of this compound alone to determine if it has intrinsic agonist activity at the concentrations being tested. It is important to distinguish between "ago-PAMs" which have intrinsic agonist activity, and "pure PAMs" which do not.
-
Experimental Protocols & Data
Calcium Mobilization Assay
This protocol is adapted from methodologies used for similar M1 PAMs.
Objective: To determine the EC50 of this compound in potentiating the acetylcholine-induced calcium response in CHO cells expressing the human M1 receptor.
Methodology:
-
Cell Plating: Seed CHO-hM1 cells in 96-well or 384-well black-walled, clear-bottom plates at a density of 50,000 to 60,000 cells per well and incubate overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound to the wells and incubate for a pre-determined time. A common starting point is 2.5 minutes.
-
Agonist Addition & Measurement: Add an EC20 concentration of acetylcholine to the wells and immediately begin measuring the fluorescence intensity using a plate reader (e.g., FLIPR or FDSS).
| Parameter | Recommended Value/Range | Reference |
| Cell Line | CHO expressing hM1 | |
| Seeding Density | 50,000 - 60,000 cells/well | |
| Agonist | Acetylcholine (ACh) | |
| Agonist Concentration | EC20 | |
| This compound Pre-incubation | 2.5 minutes |
Phospho-ERK1/2 Assay
This protocol is based on similar GPCR signaling assays.
Objective: To measure the potentiation of acetylcholine-induced ERK1/2 phosphorylation by this compound.
Methodology:
-
Cell Plating & Starvation: Seed CHO-hM1 cells in 96-well plates. Once confluent, serum-starve the cells overnight.
-
Compound Stimulation: Add varying concentrations of this compound along with an EC20 concentration of acetylcholine. Incubate for a pre-optimized time, typically 5 minutes at 37°C.
-
Cell Lysis: Remove the medium and add lysis buffer.
-
Detection: Use a commercial phospho-ERK1/2 detection kit (e.g., AlphaScreen SureFire) to quantify the amount of phosphorylated ERK1/2.
| Parameter | Recommended Value/Range | Reference |
| Cell Line | CHO expressing hM1 | |
| Cell State | Serum-starved overnight | |
| Agonist | Acetylcholine (ACh) | |
| Agonist Concentration | EC20 | |
| Stimulation Incubation | 5 minutes |
Visualizations
Caption: M1 Receptor Signaling Pathway with this compound Modulation.
Caption: Calcium Mobilization Assay Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Validation & Comparative
A Comparative Guide to the Efficacy of VU0453379 and Other GLP-1R Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of VU0453379, a novel, CNS-penetrant glucagon-like peptide-1 receptor (GLP-1R) positive allosteric modulator (PAM), with other notable GLP-1R PAMs. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction to GLP-1R PAMs
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic effects in type 2 diabetes and potential applications in neurodegenerative diseases. GLP-1R PAMs are small molecules that bind to an allosteric site on the GLP-1 receptor, enhancing the binding and/or efficacy of endogenous GLP-1. This approach offers the potential for a more physiological, glucose-dependent insulinotropic effect with a lower risk of hypoglycemia and other side effects associated with direct agonists. This compound is a recently developed PAM with demonstrated central nervous system (CNS) penetration, opening new avenues for therapeutic intervention in neurological disorders.
Quantitative Comparison of GLP-1R PAM Efficacy
The following tables summarize the in vitro potency and efficacy of this compound and other selected GLP-1R PAMs based on available experimental data. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of GLP-1R PAMs in cAMP Accumulation Assays
| Compound | Orthosteric Ligand Potentiated | Cell Line | EC50 (Potentiation) | Fold Potentiation | Source |
| This compound ((S)-9b) | GLP-1 | CHO | 2.4 µM (ago-PAM activity) | 1.6-fold (increase in Emax) | [1] |
| Compound 19 | GLP-1(9-36)NH2 | Not Specified | 5 nM | Not Specified | [2] |
| BETP | GLP-1(9-36)NH2 | HEK293 | ~1 µM | Not Specified | [3] |
| Compound 2 | GLP-1 | Not Specified | Not Specified | Increased GLP-1 affinity | [2] |
| Compound B | GLP-1 | INS-1E | Not Specified | Not Specified | [4] |
Note: The EC50 for this compound is reported for its ago-PAM activity in a calcium mobilization assay, which also reflects G-protein activation. The 1.6-fold potentiation refers to the increase in the maximal efficacy of GLP-1.
Table 2: Efficacy of GLP-1R PAMs in Functional Assays
| Compound | Assay | Model System | Key Finding | Source |
| This compound | Glucose-Stimulated Insulin Secretion (GSIS) | Primary mouse pancreatic islets | Potentiated low-dose exenatide-augmented insulin secretion. | |
| This compound | Haloperidol-Induced Catalepsy | Rats | Dose-dependently reversed catalepsy by potentiating endogenous GLP-1. | |
| Compound 19 | Glucose-Stimulated Insulin Secretion (GSIS) | Dispersed rat pancreatic islets | Significantly improved GLP-1(9-36)NH2-mediated GSIS. | |
| BETP | Glucose-Stimulated Insulin Secretion (GSIS) | Isolated pancreatic islets | Potentiated insulin secretion in a glucose-dependent manner. | |
| Compound 2 | Glucose-Stimulated Insulin Secretion (GSIS) | Wild-type mouse islets | Stimulated glucose-dependent insulin release. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GLP-1R cAMP Accumulation Assay (HTRF)
This assay quantifies the ability of a PAM to potentiate agonist-induced cyclic adenosine monophosphate (cAMP) production, a primary downstream signaling event of GLP-1R activation.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
GLP-1R agonist (e.g., GLP-1 (7-36)) and PAMs.
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
White, low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture HEK293-hGLP-1R cells in the appropriate medium.
-
The day before the assay, harvest cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of the GLP-1R agonist and PAMs in DMSO.
-
On the day of the assay, prepare serial dilutions of the PAMs in assay buffer containing a fixed, sub-maximal concentration (e.g., EC20) of the GLP-1R agonist and a PDE inhibitor.
-
-
Cell Treatment:
-
Remove the culture medium from the cell plate.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate at room temperature for 30-60 minutes.
-
-
Cell Lysis and HTRF Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate conjugates) in lysis buffer according to the manufacturer's instructions.
-
Add the detection reagents to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Plate Reading and Data Analysis:
-
Read the plate on an HTRF-compatible plate reader (excitation ~337 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the log of the PAM concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a PAM to enhance insulin secretion from pancreatic beta-cells in a glucose-dependent manner.
Materials:
-
Isolated pancreatic islets (e.g., from mice or rats) or an insulin-secreting cell line (e.g., INS-1E).
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).
-
GLP-1R agonist and PAMs.
-
Insulin ELISA kit.
Procedure:
-
Islet/Cell Preparation:
-
Isolate pancreatic islets using collagenase digestion or culture INS-1E cells.
-
Pre-incubate islets/cells in KRB buffer with low glucose (2.8 mM) for 1-2 hours.
-
-
Treatment:
-
Incubate groups of islets/cells with:
-
Basal glucose (2.8 mM).
-
Stimulatory glucose (16.7 mM).
-
Stimulatory glucose + GLP-1R agonist.
-
Stimulatory glucose + GLP-1R agonist + PAM at various concentrations.
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
-
Data Analysis:
-
Normalize insulin secretion to the total insulin content or DNA content of the cells/islets.
-
Compare the potentiation of insulin secretion by the PAM in the presence of the agonist to the agonist alone.
-
Haloperidol-Induced Catalepsy in Rodents
This in vivo model assesses the potential of CNS-penetrant GLP-1R PAMs to reverse motor deficits, which is relevant for neurodegenerative diseases like Parkinson's disease.
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
Haloperidol solution.
-
PAM solution or vehicle.
-
A horizontal bar apparatus.
Procedure:
-
Induction of Catalepsy:
-
Administer haloperidol (e.g., 0.5-1.5 mg/kg, intraperitoneally) to the rats.
-
-
Drug Administration:
-
At a set time post-haloperidol injection (e.g., 30 minutes), administer the PAM at various doses or the vehicle control.
-
-
Catalepsy Assessment:
-
At various time points after PAM administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar (e.g., 9 cm high).
-
Measure the latency for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Compare the descent latency of the PAM-treated groups to the vehicle-treated group to determine the reversal of catalepsy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the GLP-1 receptor and a typical experimental workflow for assessing PAM efficacy.
Caption: GLP-1R Signaling Pathway.
Caption: GLP-1R PAM Efficacy Testing Workflow.
References
- 1. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative In Vivo Analysis of VU0453379 and Exenatide: A Tale of a Well-Charactered Agonist and a Novel Modulator
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo effects of the established glucagon-like peptide-1 receptor (GLP-1R) agonist, exenatide, and the novel GLP-1R positive allosteric modulator (PAM), VU0453379. While exenatide's metabolic benefits are extensively documented, the in vivo metabolic profile of this compound remains largely unexplored, presenting a significant knowledge gap and an opportunity for future research.
At a Glance: Key In Vivo Effects
| Parameter | This compound | Exenatide |
| Primary Mechanism | GLP-1R Positive Allosteric Modulator | GLP-1R Agonist |
| Glucose Control | Data not available | Improves glucose tolerance; Lowers blood glucose |
| Body Weight | Data not available | Decreases body weight and body fat |
| Food Intake | Data not available | Reduces food intake |
| CNS Effects | Reverses haloperidol-induced catalepsy in rats | Reduces sucrose intake via central pathways |
Signaling Pathways and Mechanisms of Action
This compound and exenatide both exert their effects through the GLP-1 receptor, a key regulator of glucose homeostasis and appetite. However, their mechanisms of action at the molecular level are distinct.
Exenatide is a GLP-1R agonist, directly binding to and activating the receptor. This mimics the action of the endogenous GLP-1 hormone, leading to a cascade of downstream effects including enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[1][2][3][4]
This compound , on the other hand, is a GLP-1R positive allosteric modulator. It does not directly activate the receptor but binds to a different site (an allosteric site) and enhances the receptor's response to the endogenous GLP-1. This potentiation of the natural ligand's effect is expected to lead to similar downstream physiological outcomes as direct agonism.
In Vivo Experimental Data: A Comparative Look
A significant disparity exists in the available in vivo data for this compound and exenatide.
Exenatide: A Wealth of In Vivo Metabolic Data
Numerous studies have characterized the in vivo effects of exenatide on metabolic parameters in various animal models.
Table 1: In Vivo Effects of Exenatide on Glucose Metabolism, Body Weight, and Food Intake in Rodents
| Species | Model | Exenatide Dose | Route | Duration | Key Findings | Reference |
| Mice (C57BL/6) | Glucocorticoid-induced glucose intolerance | 3 µg/kg | Subcutaneous (SQ) | Single dose | Improved glucose tolerance in an oral glucose tolerance test (OGTT). | [5] |
| Rats (Zucker Diabetic Fatty) | Type 2 Diabetes | 6, 40, and 250 µg/kg/day | Subcutaneous (SQ) | 3 months | Dose-dependent reduction in body weight and food intake. | |
| Rats (Sprague-Dawley) | High-fat diet-induced obesity | 3, 10, and 30 µg/kg/day | Subcutaneous (SQ) via osmotic pumps | 4 weeks | Dose-dependent decrease in food intake and body weight; significant reduction in fat mass. | |
| Rats (Obese fa/fa Zucker) | Insulin resistance | Not specified | Not specified | 6 weeks | Reduced food intake and body weight gain; improved insulin sensitivity. | |
| Rats (Sprague-Dawley) | Normal | 0.1, 0.5, 5, and 10 µg/kg | Intraperitoneal (IP) | Single dose | Dose-dependent reduction in sucrose intake. |
This compound: Limited In Vivo Data Focused on CNS Effects
To date, published in vivo studies on this compound have focused on its central nervous system effects, demonstrating its ability to penetrate the CNS and modulate GLP-1R activity.
Table 2: In Vivo Effects of this compound
| Species | Model | This compound Dose | Route | Duration | Key Findings |
| Rats | Haloperidol-induced catalepsy | 30 mg/kg | Not specified | Single dose | Reversed haloperidol-induced catalepsy. |
This finding is significant as it confirms the in vivo activity and brain penetrance of this compound. However, it does not provide data on its metabolic effects, which are crucial for a direct comparison with exenatide.
Experimental Protocols
Exenatide In Vivo Protocols
Oral Glucose Tolerance Test (OGTT) in Mice with Glucocorticoid-Induced Glucose Intolerance
-
Animals: 8- to 10-week-old C57BL/6 mice.
-
Induction of Glucose Intolerance: Dexamethasone (20 mg/kg/day) administered intraperitoneally (IP) for 4 days.
-
Drug Administration: On day 5, after dexamethasone injection, mice received a single subcutaneous (SQ) injection of exenatide (3 µg/kg).
-
OGTT Procedure: One hour after exenatide administration, an oral gavage of glucose (1.5 g/kg) was given. Blood glucose levels were measured at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Fasting: Mice were fasted for 15 to 18 hours prior to the OGTT.
Chronic Effects on Body Weight and Food Intake in High-Fat-Fed Rats
-
Animals: Male Sprague-Dawley rats.
-
Diet: High-fat diet.
-
Drug Administration: Exenatide (3, 10, or 30 µg/kg/day) was continuously administered for 4 weeks via subcutaneously implanted osmotic pumps.
-
Measurements: Food intake and body weight were measured weekly. Body composition and plasma metabolic profiles were assessed at the end of the 4-week treatment period.
This compound In Vivo Protocol
Haloperidol-Induced Catalepsy in Rats
-
Animals: Male Wistar rats are commonly used for this model.
-
Induction of Catalepsy: A single intraperitoneal injection of haloperidol (typically 1.0 mg/kg) is administered.
-
Drug Administration: The specific timing and route of this compound (30 mg/kg) administration in the original study are not detailed in the available abstract.
-
Catalepsy Assessment: Catalepsy is typically measured using the bar test, where the rat's forepaws are placed on a horizontal bar, and the latency to step down is recorded.
Conclusion and Future Directions
Exenatide is a well-established GLP-1R agonist with a robust body of in vivo data demonstrating its efficacy in improving glycemic control, reducing body weight, and decreasing food intake. In contrast, this compound is a novel GLP-1R PAM with demonstrated CNS penetration and in vivo target engagement.
The critical missing piece for a comprehensive comparison is the lack of in vivo studies investigating the metabolic effects of this compound. Future research should prioritize evaluating the impact of this compound on glucose tolerance, body weight, and food intake in relevant animal models of metabolic disease. Such studies will be instrumental in determining if the theoretical advantages of allosteric modulation—potentially enhanced safety and a more physiological response—translate into tangible therapeutic benefits comparable or superior to those of direct GLP-1R agonists like exenatide. The findings from such research will be crucial for guiding the further development of this promising class of compounds for the treatment of metabolic disorders.
References
- 1. Antiobesity action of peripheral exenatide (exendin-4) in rodents: effects on food intake, body weight, metabolic status and side-effect measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Exenatide reduces food intake and activates the enteric nervous system of the gastrointestinal tract and the dorsal vagal complex of the hindbrain in the rat by a GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exenatide improves glucocorticoid-induced glucose intolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VU0453379 and Semaglutide on GLP-1R Potentiation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of VU0453379 and semaglutide, focusing on their distinct mechanisms of action in potentiating the glucagon-like peptide-1 receptor (GLP-1R).
This document summarizes the available preclinical data for the positive allosteric modulator (PAM) this compound and the established GLP-1R agonist semaglutide. Due to the limited availability of direct head-to-head studies, this guide offers a comparative analysis based on their individual reported effects on GLP-1R signaling and function.
Overview of Compounds
| Feature | This compound | Semaglutide |
| Compound Type | Small molecule, Positive Allosteric Modulator (PAM) | Peptide, GLP-1 Receptor Agonist |
| Mechanism of Action | Enhances the affinity and/or efficacy of an orthosteric agonist (e.g., GLP-1) at the GLP-1R. It does not activate the receptor on its own. | Mimics the action of endogenous GLP-1 by directly binding to and activating the GLP-1R.[1][2][3] |
| Key Characteristic | CNS penetrant.[4] | Long-acting due to modifications that prevent enzymatic degradation and enhance albumin binding.[5] |
Quantitative Comparison of In Vitro GLP-1R Potentiation
The following table summarizes the key in vitro pharmacological parameters for this compound and semaglutide. It is important to note that the experimental conditions for these measurements may differ, and direct comparisons should be made with caution.
| Parameter | This compound | Semaglutide |
| EC50 / Potency | EC50 of 1.8 µM (in the presence of GLP-1 EC20) for cAMP potentiation in CHO cells. | EC50 of 0.38 nM for cAMP production in HEK293 cells expressing human GLP-1R. |
| Emax / Efficacy | Potentiated the maximal response of GLP-1 by approximately 25% in a cAMP assay. | Full agonist, capable of eliciting a maximal response comparable to or greater than endogenous GLP-1. |
| Assay System | CHO-K1 cells expressing human GLP-1R | HEK293 cells expressing human GLP-1R |
Data for this compound is derived from the primary publication. Data for semaglutide is representative of typical values found in the literature.
Signaling Pathways and Mechanism of Action
Semaglutide, as a direct agonist, activates the GLP-1R, which primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate many of the downstream effects of GLP-1R activation, including glucose-dependent insulin secretion. The GLP-1R can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as potentially biased signaling.
This compound, as a PAM, binds to a site on the GLP-1R that is distinct from the agonist binding site. This allosteric binding is thought to induce a conformational change in the receptor that enhances the binding and/or signaling of the orthosteric agonist (e.g., GLP-1). This results in a leftward shift in the dose-response curve and potentially an increase in the maximal response of the endogenous or co-administered agonist.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay is fundamental for assessing the activation of the GLP-1R, which primarily signals through the Gαs/cAMP pathway.
-
Cell Line: A stable cell line expressing the human GLP-1R, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is used.
-
Protocol:
-
Cells are seeded in 96- or 384-well plates and allowed to adhere overnight.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For agonist testing (semaglutide), cells are treated with increasing concentrations of the compound.
-
For PAM testing (this compound), cells are treated with a fixed, sub-maximal concentration of an agonist (e.g., GLP-1 at its EC20) in the presence of increasing concentrations of the PAM.
-
Following incubation (typically 30-60 minutes at 37°C), cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis: Dose-response curves are generated, and EC50 (potency) and Emax (efficacy) values are calculated using non-linear regression.
In Vivo Models: Glucose Tolerance Test
An oral or intraperitoneal glucose tolerance test (OGTT or IPGTT) is a common in vivo experiment to assess the effects of GLP-1R modulators on glucose homeostasis.
-
Animal Model: Typically, mice (e.g., C57BL/6) or rats are used. The animals are fasted overnight to establish a baseline blood glucose level.
-
Protocol:
-
A baseline blood glucose measurement is taken from the tail vein.
-
The test compound (semaglutide or this compound) or vehicle is administered via the appropriate route (e.g., subcutaneous injection for semaglutide, intraperitoneal for this compound).
-
After a specified pre-treatment period, a glucose bolus is administered (orally or intraperitoneally).
-
Blood glucose levels are measured at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to determine the improvement in glucose disposal.
Summary and Conclusion
Semaglutide and this compound represent two distinct approaches to potentiating GLP-1R signaling. Semaglutide is a potent, long-acting orthosteric agonist that directly activates the receptor. In contrast, this compound is a positive allosteric modulator that enhances the activity of an existing agonist.
The key differentiators are:
-
Mode of Action: Semaglutide is a direct activator, while this compound is an activity enhancer. This means this compound's effect is dependent on the presence of an endogenous or exogenous agonist.
-
Pharmacological Profile: Semaglutide is a peptide with a long peripheral half-life, whereas this compound is a small molecule with reported CNS penetration. This suggests they may have different therapeutic applications, with this compound potentially being explored for central nervous system disorders where GLP-1R signaling is implicated.
Further research, including direct comparative studies, would be necessary to fully elucidate the relative therapeutic potentials and liabilities of these two different mechanisms for GLP-1R potentiation. The data presented here, based on available preclinical findings, provides a foundational understanding of their individual pharmacological characteristics.
References
- 1. skinlogic.org [skinlogic.org]
- 2. Semaglutide - Wikipedia [en.wikipedia.org]
- 3. drteresetaylor.com [drteresetaylor.com]
- 4. Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (this compound): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semaglutide: a Versatile GLP-1 Peptide with Expanding Roles in Research - TFE Times [tfetimes.com]
Comparative Analysis of VU0453379 and Other GLP-1R Positive Allosteric Modulators
A detailed guide for researchers, scientists, and drug development professionals on the signaling pathways and functional activity of the novel GLP-1R PAM, VU0453379, in comparison to other relevant modulators.
This guide provides an objective comparison of this compound, a positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R), with other known GLP-1R PAMs. The data presented is intended to assist researchers in evaluating the potential of this compound in drug discovery and development for conditions such as type 2 diabetes and obesity.
Introduction to GLP-1R Signaling and Allosteric Modulation
The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis. Upon activation by its endogenous ligand, GLP-1, the receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent potentiation of glucose-dependent insulin secretion. The GLP-1R can also couple to Gαq, activating the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium (Ca2+). Additionally, GLP-1R activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as downstream signaling.
Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric ligand binding site. They typically do not activate the receptor on their own but can potentiate the response to the endogenous agonist. This can offer a more nuanced and potentially safer therapeutic approach compared to direct agonists. This compound has been identified as a novel, central nervous system (CNS) penetrant GLP-1R PAM.
Comparative In Vitro Pharmacology
The following table summarizes the in vitro pharmacological data for this compound and a selection of other GLP-1R PAMs. The data is primarily from calcium mobilization and cAMP accumulation assays, which are key functional readouts for GLP-1R activation.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Mobilization | 9-3-H cells expressing human GLP-1R | EC50 | 1.3 µM | [1] |
| Compound 2 | cAMP Accumulation | HEK-GLP-1R cells | EC50 | 0.59 µM | [1] |
| Emax | 88% (of GLP-1) | [1] | |||
| BETP | Calcium Mobilization | Flp-In-CHO cells expressing human GLP-1R | pEC50 | 5.0 | [2] |
| cAMP Accumulation | Flp-In-CHO cells expressing human GLP-1R | pEC50 | 5.2 | [2] | |
| L7-028 | GLP-1 Binding Enhancement | CHO cells expressing GLP-1R | EC50 | 11.01 µM | |
| cAMP Accumulation | CHO cells expressing GLP-1R | - | Enhances GLP-1 induced cAMP accumulation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
GLP-1R Signaling Pathways
Caption: Canonical signaling pathways of the GLP-1 Receptor.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a typical calcium mobilization assay.
Experimental Protocols
A detailed methodology for the key experiments cited is provided below to ensure reproducibility and aid in the design of future studies.
Calcium Mobilization Assay
This assay measures the ability of a compound to potentiate agonist-induced increases in intracellular calcium concentration, a hallmark of Gαq-coupled receptor activation.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.
3. Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Prepare a solution of the GLP-1 agonist (e.g., GLP-1(7-36) amide) at a concentration that elicits a submaximal response (e.g., EC20).
4. Assay Measurement:
-
After dye loading, wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add the test compounds (PAMs) to the wells and incubate for a short period.
-
Add the GLP-1 agonist to the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 60-120 seconds).
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP, the primary second messenger of the Gαs signaling pathway.
1. Cell Culture and Stimulation:
-
Culture and seed GLP-1R expressing cells as described for the calcium mobilization assay.
-
On the day of the assay, replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compounds (PAMs) to the wells, followed by the addition of a submaximal concentration of the GLP-1 agonist.
-
Incubate the plates for a defined period (e.g., 30 minutes) at 37°C.
2. Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
The concentration of cAMP in the cell lysates is typically determined using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples from the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to calculate EC50 and Emax values.
Conclusion
This compound emerges as a potent positive allosteric modulator of the GLP-1R, demonstrating activity in the low micromolar range in calcium mobilization assays. This positions it as a valuable tool for further investigation into the therapeutic potential of GLP-1R modulation. The comparative data presented here, alongside detailed experimental protocols, provides a foundation for researchers to design and execute studies aimed at further characterizing the signaling profile and in vivo efficacy of this compound and other GLP-1R PAMs. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures, facilitating a deeper understanding of the scientific context. Further studies are warranted to fully elucidate the Emax of this compound and to obtain a complete head-to-head comparison with other PAMs across multiple signaling pathways.
References
A Comparative Analysis of the Allosteric Modulator VU0453379 and Orthosteric GLP-1R Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel, small-molecule positive allosteric modulator (PAM), VU0453379, and traditional orthosteric peptide agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This analysis is supported by experimental data to delineate their distinct mechanisms, signaling profiles, and therapeutic potential.
Introduction to GLP-1R Agonism
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) and a primary therapeutic target for type 2 diabetes and obesity.[1][2] Its activation potentiates glucose-stimulated insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[3]
-
Orthosteric Agonists: These are primarily peptide-based drugs (e.g., exenatide, liraglutide) that mimic the endogenous GLP-1. They bind directly to the primary, or "orthosteric," binding site of the receptor to initiate signaling.[1][3] This binding involves a two-domain interaction: the peptide's C-terminus engages the large extracellular domain (ECD) of the receptor, while the N-terminus interacts with the transmembrane (TM) domain pocket, causing a conformational change that triggers intracellular signaling.
-
This compound (Positive Allosteric Modulator): this compound is a novel, selective, and central nervous system (CNS) penetrant small molecule. It binds to an "allosteric" site, a location on the receptor distinct from the primary binding site. As a Positive Allosteric Modulator (PAM), it has a limited ability to activate the receptor on its own (a property known as "ago-PAM" activity) but primarily functions by enhancing the binding and/or efficacy of the endogenous orthosteric ligand (GLP-1) or other orthosteric agonists. This modulatory effect can fine-tune the receptor's response, potentially offering a more physiological and nuanced therapeutic approach.
Mechanism of Action and Binding Sites
The fundamental difference between these two classes of compounds lies in their interaction with the GLP-1R.
-
Orthosteric Agonists engage in competitive binding at the highly conserved endogenous ligand site. Their size and peptide nature have historically limited them to subcutaneous administration.
-
This compound binds to a topographically distinct allosteric pocket within the transmembrane domain. This non-competitive interaction allows it to modulate the receptor's function without directly competing with the endogenous ligand. This property, combined with its small-molecule nature, opens the door for potential oral bioavailability.
Figure 1. Ligand binding sites on the GLP-1R.
Quantitative Data Presentation
The following tables summarize the pharmacological properties of this compound and the representative orthosteric agonist, exenatide. Data is compiled from in vitro functional assays.
Table 1: Intrinsic and Modulatory Activity of this compound
| Parameter | Assay Type | Cell Line | Value | Reference(s) |
| Intrinsic Activity | Intracellular Ca²⁺ Mobilization | Human GLP-1R 9-3-H Cells | EC₅₀ = 1.3 µM | |
| Potentiation of GLP-1 | Intracellular Ca²⁺ Mobilization | Human GLP-1R 9-3-H Cells | EC₅₀ = 1.8 µM | |
| Potentiation of Exenatide | Intracellular Ca²⁺ Mobilization | Human GLP-1R 9-3-H Cells | EC₅₀ = 8.4 µM | |
| Potentiation of Liraglutide | Intracellular Ca²⁺ Mobilization | Human GLP-1R 9-3-H Cells | EC₅₀ = 30 µM |
Table 2: Activity of Orthosteric Agonist (Exenatide)
| Parameter | Assay Type | Cell Line | Value | Reference(s) |
| Signaling Activity | cAMP Accumulation | Mouse Beta TC6 Cells | EC₅₀ = 0.1 nM | |
| Signaling Activity | Glucose Transport (AMPK-dependent) | Rat L6 Skeletal Myotubes | Max effect at 100 nM | |
| Clinical Efficacy | HbA₁c Reduction (vs. Insulin Glargine) | Human Subjects | -1.5% (vs. -1.3%) | |
| Clinical Efficacy | Weight Change (vs. Insulin Glargine) | Human Subjects | -2.01 kg difference |
Signaling Pathways
GLP-1R activation initiates multiple downstream signaling cascades. Orthosteric agonists are known to activate Gαs-cAMP pathways, which are canonical for insulin secretion, but also recruit β-arrestins, which can lead to receptor internalization and activation of other pathways like ERK1/2. Allosteric modulators can exhibit "stimulus bias," preferentially activating certain pathways over others. This compound was developed to be devoid of ligand bias, potentiating the effects of endogenous GLP-1.
References
- 1. intracellular calcium assay [protocols.io]
- 2. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of VU0453379 CNS Target Engagement: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo central nervous system (CNS) target engagement of VU0453379, a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). The performance of this compound is compared with other GLP-1R PAMs, supported by experimental data and detailed methodologies.
This compound is a novel, CNS-penetrant small molecule that acts as a positive allosteric modulator of the GLP-1R. Its ability to cross the blood-brain barrier and modulate GLP-1R activity in the brain makes it a person of interest for potential therapeutic applications in CNS disorders. This guide summarizes the available in vivo data validating its CNS target engagement and compares it with other known GLP-1R PAMs, BETP and LSN3160440.
Quantitative Data Summary
The following table provides a comparative summary of the key in vitro and in vivo properties of this compound and its alternatives.
| Compound | Target | In Vitro Potency (EC50) | CNS Penetration | In Vivo Model | Observed Effect |
| This compound | GLP-1R PAM | 1.3 µM | Yes | Haloperidol-induced catalepsy (rats) | Reversal of catalepsy |
| BETP | GLP-1R PAM | Not specified | Not specified | Not specified for CNS effects | Potentiates insulin secretion |
| LSN3160440 | GLP-1R PAM | Not specified | Not specified | Not specified for CNS effects | Potentiates insulin secretion |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GLP-1 receptor signaling pathway and the general experimental workflow for evaluating the in vivo CNS effects of GLP-1R PAMs.
Experimental Protocols
A detailed methodology for the key in vivo experiment cited for this compound is provided below.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to reverse catalepsy, a state of motor immobility often associated with antipsychotic drug side effects and certain neurological conditions.
Animals: Male Wistar rats are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Procedure:
-
Induction of Catalepsy: Haloperidol, a typical antipsychotic, is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a dose known to induce catalepsy (e.g., 0.5-2 mg/kg).
-
Compound Administration: The test compound (this compound) or vehicle is administered at a specified time point before or after the haloperidol injection. The route of administration (e.g., oral, i.p.) and dose will depend on the pharmacokinetic profile of the compound.
-
Assessment of Catalepsy: Catalepsy is typically measured using the bar test. The rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both paws from the bar is recorded. A longer latency indicates a greater degree of catalepsy. Measurements are taken at several time points after haloperidol administration to assess the time course of the effect.[1][2][3][4]
Data Analysis: The latency to descend from the bar is compared between the vehicle-treated group and the compound-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the descent latency in the compound-treated group compared to the vehicle group indicates a reversal of catalepsy.
Discussion and Comparison
The available in vivo data for this compound demonstrates its ability to engage the GLP-1R in the CNS and produce a functional effect, specifically the reversal of haloperidol-induced catalepsy in rats. This finding is significant as it provides evidence of target engagement in a relevant animal model of extrapyramidal symptoms.
In comparison, while other GLP-1R PAMs like BETP and LSN3160440 have been identified, the publicly available data on their in vivo CNS effects is limited. Their primary characterization has been in the context of peripheral effects, such as the potentiation of insulin secretion. To establish a comprehensive comparative profile, further in vivo studies are required to determine the CNS penetration and efficacy of these alternative compounds in relevant models of CNS disorders.
Key parameters for future comparative studies should include:
-
Brain Penetration: Quantifying the unbound brain-to-plasma concentration ratio (Kp,uu) for each compound to determine the extent of CNS exposure.
-
Receptor Occupancy: Utilizing techniques like positron emission tomography (PET) with a suitable radioligand to directly measure the binding of the PAMs to GLP-1Rs in the brain.
-
Pharmacodynamic Readouts: Assessing downstream biomarkers of GLP-1R activation in the CNS, such as changes in cyclic AMP (cAMP) levels or the expression of target genes.
-
Efficacy in Multiple CNS Models: Evaluating the compounds in a broader range of animal models relevant to potential therapeutic indications, such as models of neurodegenerative diseases, cognitive impairment, or mood disorders.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Replicating Published Findings on M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators
This guide provides a comparative analysis of published findings on several positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, a key target for cognitive enhancement in neurological disorders like Alzheimer's disease and schizophrenia. While the specific compound VU0453379 is not prominently featured in the reviewed literature, this document focuses on closely related and well-characterized compounds from the same "VU" series and other relevant M1 PAMs to provide a framework for replicating and comparing experimental outcomes. The data and protocols presented are synthesized from multiple preclinical studies.
Comparative Analysis of M1 PAMs
M1 PAMs are sought after for their potential to enhance cognitive function with greater subtype selectivity and a lower risk of side effects compared to direct-acting agonists.[1][2] A critical distinction within this class of molecules is the presence or absence of intrinsic agonist activity (ago-PAMs vs. pure PAMs), which significantly impacts their in vivo effects.[1]
Quantitative Data Summary
The following table summarizes the key pharmacological and pharmacokinetic parameters of several M1 PAMs discussed in the literature. This data highlights the diversity within this class of compounds in terms of potency, efficacy, and central nervous system (CNS) penetration.
| Compound | M1 PAM EC50 (nM) | M1 Agonist EC50 (µM) | Efficacy (% ACh Max) | CNS Penetration (Kp / Kp,uu) | Key Findings |
| VU0467319 (VU319) | 492 | > 30 | 71.3 | > 0.67 / > 0.9 | Advanced to Phase I clinical trials; good CNS penetration and lack of cholinergic adverse effects.[3] |
| VU0453595 | - | Devoid of agonist activity | - | - | Lacks intrinsic agonist activity and does not induce behavioral convulsions, unlike some ago-PAMs. |
| VU0550164 | - | Devoid of agonist activity | - | - | Similar to VU0453595, it maintains activity-dependent M1 activation without direct agonism. |
| MK-7622 | - | Possesses robust agonist activity | - | - | An ago-PAM that failed to improve novel object recognition and induced severe behavioral convulsions in mice. |
| PF-06764427 | - | Possesses robust agonist activity | - | - | An ago-PAM with the potential to over-activate the M1 receptor and disrupt prefrontal cortex function. |
| VU6004256 | 450 (mouse) | 86% ACh max | - | - | An M1 ago-PAM where brain levels relative to potency did not appear to directly contribute to adverse effect liability. |
| BQCA | - | Does not directly activate the receptor | Increases M1 affinity for acetylcholine | - | A potent and highly selective M1 PAM that increases the receptor's affinity for its endogenous ligand. |
| VU0119498 | - | No M1 agonism up to 30 µM | - | - | A PAM of Gq-coupled mAChRs (M1, M3, M5) with an unattractive reactive isatin moiety for further development. |
EC50: Half-maximal effective concentration. Kp: Plasma:brain partitioning. Kp,uu: Unbound plasma:unbound brain partitioning. Data not available is denoted by "-".
Experimental Protocols
Detailed methodologies are crucial for the replication of published findings. Below are summaries of key experimental protocols used to characterize the M1 PAMs.
In Vitro Functional Assays
-
Calcium Mobilization Assay : This assay is commonly used to determine the potency and efficacy of M1 PAMs.
-
Cell Line : CHO or HEK293 cells stably expressing the rat or human M1 receptor.
-
Methodology : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The compound of interest is added at various concentrations, followed by a sub-maximal concentration (EC20) of acetylcholine (ACh). The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument. Data is then analyzed to determine the EC50 for PAM activity and the maximal potentiation as a percentage of the maximal ACh response.
-
Agonist Activity : To determine intrinsic agonist activity, the compound is added to the cells in the absence of ACh, and any resulting increase in intracellular calcium is measured.
-
In Vivo Behavioral Assays
-
Novel Object Recognition (NOR) Task : This task assesses cognitive function, specifically recognition memory, in rodents.
-
Animals : Male Sprague-Dawley rats or mice.
-
Acclimation : Animals are habituated to the testing arena for a set period before the task begins.
-
Familiarization Phase : Animals are placed in the arena with two identical objects and allowed to explore for a defined time.
-
Test Phase : After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The amount of time the animal spends exploring the novel object versus the familiar object is recorded.
-
Treatment : The test compound (e.g., VU0467319) is administered (e.g., orally) at various doses prior to the familiarization phase. An improvement in recognition memory is indicated by a significant preference for exploring the novel object.
-
-
Seizure Liability Assessment : This is used to evaluate the potential of M1 PAMs, particularly those with agonist activity, to induce adverse convulsive effects.
-
Animals : Mice are often used for this assessment.
-
Administration : The M1 PAM is administered, typically via intraperitoneal (i.p.) injection, at various doses.
-
Observation : Animals are observed for a specified period for behavioral signs of convulsions or seizures. The severity and latency of any convulsive events are recorded. This allows for a comparison of the adverse effect profiles of different compounds.
-
Pharmacokinetic Studies
-
Brain and Plasma Concentration Measurement : These studies determine the CNS penetration of the compounds.
-
Animals : Rats or mice.
-
Dosing : A single dose of the compound is administered (e.g., i.p. or p.o.).
-
Sample Collection : At various time points post-dosing, blood and brain tissue are collected.
-
Analysis : The concentration of the compound in plasma and brain homogenates is quantified using liquid chromatography-mass spectrometry (LC-MS/MS). The ratio of the total brain concentration to the total plasma concentration provides the Kp value. The unbound concentrations in brain and plasma are used to calculate the Kp,uu, which is a more accurate measure of CNS penetration.
-
Visualizations
The following diagrams illustrate the signaling pathway of the M1 receptor and a typical experimental workflow for evaluating M1 PAMs.
Caption: M1 receptor signaling pathway modulated by a positive allosteric modulator (PAM).
Caption: Experimental workflow for the evaluation and comparison of M1 PAMs.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU0453379: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of VU0453379, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator. Adherence to these procedures is vital to protect laboratory personnel and the environment.
Immediate Safety and Handling Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on information for similar compounds and general laboratory safety principles, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Prevent contact with skin and eyes.
-
Storage: this compound is a powder and should be stored in a cool, dry, and well-ventilated area at 2-8°C, away from incompatible materials. It is classified as a combustible solid (GHS Storage Class Code 11).
Step-by-Step Disposal Procedures
The disposal of this compound waste must comply with all federal, state, and local regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as chemical waste.
-
Segregate this compound waste from other chemical waste streams to avoid accidental reactions.
-
-
Waste Collection and Labeling:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container.
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
The storage area should be secure and have secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary
| Property | Value | Source |
| Physical Form | Powder | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Storage Conditions | Desiccated | Sigma-Aldrich |
| GHS Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
M1 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. The binding of an agonist, potentiated by this compound, leads to a cascade of intracellular events.
Caption: M1 Receptor Signaling Cascade.
Experimental Workflow for Waste Disposal
The following workflow outlines the procedural steps for the proper disposal of this compound from the laboratory.
Caption: this compound Waste Disposal Workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
